SLX-4090
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUIUVJESCFSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913541-47-6 | |
| Record name | SLX-4090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SLx-4090 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SLX-4090 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SLX-4090: A Technical Guide to an Enterocyte-Specific MTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of SLX-4090, a novel, orally administered, non-systemic inhibitor of microsomal triglyceride transfer protein (MTP). This compound was developed to selectively target MTP in the gastrointestinal tract, thereby reducing the absorption of dietary triglycerides and cholesterol while minimizing the hepatic side effects observed with earlier-generation, systemically absorbed MTP inhibitors.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |
| Molecular Formula | C31H25F3N2O4 | [1] |
| Molecular Weight | 546.5 g/mol | [1] |
| CAS Number | 913541-47-6 | [2] |
| Synonyms | KD-026, F84YQX13FV | [1] |
| Appearance | Solid | |
| Purity | >98% | [2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL) | |
| Storage | Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | [2] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP).[2][3] MTP is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[3] It plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[3]
By inhibiting MTP specifically in the enterocytes of the small intestine, this compound prevents the loading of triglycerides and cholesterol onto ApoB-48, a key step in the formation of chylomicrons.[3] This leads to a reduction in the absorption of dietary fats into the systemic circulation. A key feature of this compound is its designed lack of systemic absorption, which confines its activity to the gastrointestinal tract and avoids the liver toxicity (e.g., steatosis and elevated transaminases) associated with systemic MTP inhibitors.[3][4][5]
Figure 1: Signaling pathway of this compound in an enterocyte.
Preclinical Efficacy and Safety
The efficacy and safety of this compound have been evaluated in various preclinical models.
In Vitro Studies
In vitro studies using the Caco-2 human colon adenocarcinoma cell line, a model for the intestinal barrier, demonstrated the selective inhibitory activity of this compound.
| Assay | Cell Line | Endpoint | Result | Reference |
| MTP Inhibition | - | IC50 | ~6-8 nM | [2][4] |
| ApoB Secretion | Caco-2 | IC50 | ~9.6 nM | [4] |
| ApoA1 Secretion | Caco-2 | IC50 | >30,000 nM | [4] |
In Vivo Studies
Animal studies in rats and ApoE-/- mice (a model for dyslipidemia) have shown significant reductions in lipid levels and a favorable safety profile.
| Animal Model | Diet | Treatment | Key Findings | Reference |
| Rats | Standard | Oral this compound | Reduced postprandial lipids by >50% (ED50 ~7 mg/kg). No detectable systemic or portal vein exposure. | [4] |
| ApoE-/- Mice | High-Fat | Chronic this compound | Decreased LDL-C and triglycerides. Resulted in weight loss. No elevation of liver enzymes or increase in hepatic fat. | [4][6] |
| Rats | - | 90-day toxicity study | No toxicity observed at doses up to 1000 mg/kg/day. | [4] |
| Dogs | - | Chronic dosing | No toxicity observed at doses up to 500 mg/kg. | [3] |
Clinical Trials
This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in humans.
| Trial Phase | Population | Dosing | Key Findings | Reference |
| Phase 1a | Healthy Male Volunteers (n=24) | Single ascending doses (5, 10, 50, 100, 200, 300, 400, 600, 800 mg) | Well-tolerated with no serious adverse events. Significant reduction in postprandial triglycerides (>60% vs. placebo). No detectable plasma levels of this compound. | [3] |
| Phase 1b | Healthy Male Volunteers (n=48) | Repeat doses (50, 100, 200 mg TID with meals for 14 days) | Confirmed safety and tolerability. Significant reduction in postprandial triglycerides (50% reduction in AUC0-24h with 50 mg and 200 mg doses). Lowered LDL-C and raised HDL-C with chronic dosing. | [3] |
| Phase 2a | Patients with Dyslipidemia (n=24) | Repeat oral doses (TID or once daily for 14 days) | Clinically significant reductions in postprandial triglycerides and LDL-cholesterol. Well-tolerated with an adverse event profile indistinguishable from placebo. No effect on liver function tests. Clinically significant weight loss observed. | [7] |
| Phase 2 | Patients with Type 1 Hyperlipoproteinemia | 200 mg TID with meals for 4 weeks | Investigational study to assess efficacy and safety in a specific patient population. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent generalized protocols based on standard practices and available information on this compound studies.
In Vitro MTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MTP activity.
Materials:
-
Human liver microsomes
-
This compound
-
Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)
-
Acceptor vesicles
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the this compound stock solution to obtain a range of concentrations.
-
In a 96-well microplate, add the assay buffer, human liver microsomes (as the source of MTP), and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the transfer reaction by adding the donor vesicles containing the fluorescently labeled triglyceride.
-
Add the acceptor vesicles.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by placing on ice).
-
Measure the fluorescence intensity in each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caco-2 Cell Permeability Assay
Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Figure 2: Experimental workflow for the Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9][10][11][12]
-
Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[9][10][12]
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-to-B) transport, add this compound in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport, add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
-
Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
-
Oral Fat Tolerance Test in Rats
Objective: To evaluate the effect of this compound on postprandial triglyceride levels in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle control
-
Lipid emulsion (e.g., corn oil or olive oil)
-
Blood collection supplies
Procedure:
-
Acclimatize rats to the experimental conditions.
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.[13][14]
-
Administer this compound or vehicle control orally by gavage.
-
After a specified time (e.g., 30-60 minutes), administer a lipid emulsion orally by gavage.[15][16]
-
Collect blood samples from the tail vein at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, 3, 4, 6 hours).[15]
-
Centrifuge the blood samples to obtain plasma.
-
Measure the triglyceride concentrations in the plasma samples using a commercial enzymatic assay kit.
-
Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.
-
Compare the triglyceride AUC between the this compound-treated and vehicle-treated groups to determine the effect of the compound on postprandial lipemia.
High-Fat Diet-Induced Dyslipidemia in ApoE-/- Mice
Objective: To assess the chronic effects of this compound on plasma lipid levels and body weight in a mouse model of dyslipidemia and atherosclerosis.
Materials:
-
Male ApoE-/- mice
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)[17]
-
Standard chow diet
-
This compound
-
Vehicle control
-
Blood collection supplies
Procedure:
-
Wean ApoE-/- mice and place them on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce dyslipidemia.[18][19]
-
Divide the mice into treatment groups: high-fat diet + vehicle, and high-fat diet + this compound. A control group on a standard chow diet may also be included.
-
Administer this compound or vehicle orally on a daily basis for the duration of the study (e.g., 4-12 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.
-
Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using enzymatic assay kits.
-
Optionally, harvest the liver for histological analysis of steatosis and measurement of liver enzyme levels in the plasma.
Conclusion
This compound is a promising, enterocyte-specific MTP inhibitor with a novel mechanism of action designed to mitigate the hepatic side effects of earlier systemic MTP inhibitors. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower postprandial and fasting triglycerides and LDL-cholesterol, with a favorable safety and tolerability profile. Its unique non-systemic nature makes it an attractive candidate for the management of dyslipidemia, particularly in patients with high triglyceride levels. Further clinical development is warranted to fully elucidate its therapeutic potential in various patient populations.
References
- 1. This compound | C31H25F3N2O4 | CID 53497429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|913541-47-6|COA [dcchemicals.com]
- 3. login.medscape.com [login.medscape.com]
- 4. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 15. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SLX-4090: A Targeted, Enterocyte-Specific MTP Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SLX-4090 is a novel, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) developed for the treatment of dyslipidemia. What sets this compound apart from earlier MTP inhibitors is its specific design to act locally within the enterocytes of the gastrointestinal tract, thereby avoiding systemic exposure and the associated liver toxicity that has hampered the development of other drugs in this class.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.
Introduction: The Rationale for an Enterocyte-Specific MTP Inhibitor
Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[2] Inhibition of MTP presents a potent mechanism for lowering plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-C).[2] However, systemic MTP inhibitors have been associated with significant adverse effects, most notably hepatic steatosis (fatty liver) and elevated liver enzymes.[3]
This compound was designed by Surface Logix to circumvent these toxicities by limiting its activity to the enterocytes, the cells lining the small intestine responsible for dietary fat absorption.[1] By preventing the formation and secretion of chylomicrons, this compound reduces the entry of dietary triglycerides and cholesterol into the systemic circulation without affecting hepatic MTP function.[3]
Discovery and Synthesis
This compound, chemically known as 6-(4'-Trifluoromethyl-6-methoxy-biphenyl-2-ylcarboxamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid phenyl ester, is a potent MTP inhibitor with an in vitro IC50 value of approximately 8 nM.[3][4]
While the specific, detailed synthetic protocol for this compound is proprietary, a representative synthesis for this class of biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives can be constructed based on related patent literature. The general approach involves the coupling of a substituted biphenyl carboxylic acid with a functionalized tetrahydroisoquinoline core.
A plausible synthetic route would involve the preparation of the key intermediates: a substituted biphenyl-2-carboxylic acid and a 6-amino-1,2,3,4-tetrahydroisoquinoline derivative, followed by their amide coupling.
Experimental Protocol: Representative Synthesis of a Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivative
This protocol is a general representation based on the synthesis of similar MTP inhibitors.
-
Synthesis of the Tetrahydroisoquinoline Intermediate:
-
Commercially available 7-bromo-1,2,3,4-tetrahydroisoquinoline can be nitrated to introduce a nitro group at the 6-position.
-
The secondary amine of the tetrahydroisoquinoline ring is then protected, for example, with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate.
-
The nitro group is subsequently reduced to an amine, for instance, through catalytic hydrogenation, to yield the 6-amino-tetrahydroisoquinoline intermediate.
-
-
Synthesis of the Biphenyl Carboxylic Acid Intermediate:
-
A suitable substituted phenylboronic acid and a substituted bromobenzoic acid can be coupled via a Suzuki reaction to form the biphenyl carboxylic acid. For this compound, this would involve coupling a boronic acid derivative of trifluoromethylbenzene with a bromobenzoic acid derivative containing a methoxy group.
-
-
Amide Coupling:
-
The 6-amino-tetrahydroisoquinoline intermediate is coupled with the biphenyl carboxylic acid using a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an inert solvent.
-
-
Final Modification (for this compound):
-
To obtain the final structure of this compound, the secondary amine of the tetrahydroisoquinoline ring would be reacted with phenyl chloroformate to form the phenyl carbamate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [특허]Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and their use as inhibitors [scienceon.kisti.re.kr]
- 3. Patents Assigned to Surface Logix, Inc. - Justia Patents Search [patents.justia.com]
- 4. EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion - Google Patents [patents.google.com]
Delving into the Enterocyte: The Targeted Mechanism of SLX-4090 in Lipid Absorption
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SLX-4090, a novel, intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), within the enterocyte. By focusing its activity on the small intestine, this compound represents a targeted approach to managing dyslipidemia while mitigating the hepatic side effects observed with earlier-generation, systemic MTP inhibitors.
Core Mechanism: Inhibition of Enterocytic MTP
This compound is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP), an essential intracellular lipid transfer protein.[1] MTP is highly expressed in the enterocytes of the jejunum and plays a critical role in the assembly and secretion of chylomicrons, the large lipoprotein particles responsible for transporting dietary triglycerides and cholesterol from the intestine into the bloodstream.[1]
The primary mechanism of action of this compound is its selective inhibition of MTP within these intestinal epithelial cells.[1][2] This targeted action is achieved through its unique pharmacokinetic profile, characterized by minimal systemic absorption, which confines its effects to the gastrointestinal tract.[1][2] By inhibiting enterocytic MTP, this compound effectively blocks the loading of lipids, primarily triglycerides, onto apolipoprotein B-48 (ApoB-48), the core structural protein of chylomicrons. This disruption of chylomicron assembly leads to a significant reduction in their secretion from enterocytes into the lymphatic system and subsequently into the systemic circulation.[1] Consequently, this leads to a decrease in postprandial plasma triglyceride and LDL-cholesterol levels.[1]
Quantitative Efficacy of this compound
The following table summarizes the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
| Parameter | Value | Species/System | Key Findings | Reference |
| IC50 (MTP Inhibition) | ~8 nM | In vitro | Potent inhibition of MTP activity. | [1] |
| IC50 (ApoB Secretion) | ~9.6 nM | Caco-2 cells | Effective inhibition of the secretion of the primary chylomicron apolipoprotein. | [1] |
| ED50 (Postprandial Lipid Reduction) | ~7 mg/kg | Rats | Significant reduction of post-meal lipid levels in a dose-dependent manner. | [1] |
| LDL-C and TG Reduction | >50% | Mice (high-fat diet) | Chronic treatment led to substantial decreases in LDL-cholesterol and triglycerides. | [1] |
| Systemic Exposure | Not detected (<5 ng/ml) | Rats | Minimal systemic or portal vein serum levels, indicating intestine-specific action. | [1] |
| Hepatic Triglyceride Secretion | No inhibition | Rats (co-administered with tyloxapol) | Lack of effect on liver triglyceride secretion, confirming no systemic MTP inhibition. | [1] |
| Long-term Toxicity (90 days) | No toxicity observed | Rats (1000 mg/kg per day) | High doses were well-tolerated without adverse effects. | [1] |
Visualizing the Mechanism and Experimental Workflow
To further elucidate the mechanism of this compound, the following diagrams illustrate the key signaling pathway, a typical experimental workflow to assess its efficacy, and the logical relationship of its therapeutic effect.
Figure 1: Mechanism of action of this compound in the enterocyte.
Figure 2: Experimental workflow for evaluating this compound efficacy.
References
The Pharmacological Profile of SLX-4090: An Enterocyte-Specific MTP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SLX-4090 is a potent and selective small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) designed for targeted action within the enterocytes of the gastrointestinal tract. By preventing the formation and secretion of chylomicrons, this compound effectively reduces the absorption of dietary triglycerides and cholesterol. A key feature of this compound is its minimal systemic absorption, which mitigates the risk of hepatotoxicity, a significant adverse effect observed with earlier, systemically active MTP inhibitors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety data. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the microsomal triglyceride transfer protein (MTP), an intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the endoplasmic reticulum.[1][2] In the intestine, MTP is crucial for the formation of chylomicrons, which are large lipoprotein particles that transport dietary triglycerides and cholesterol from the enterocytes into the lymphatic system and subsequently into the systemic circulation.[1] By binding to MTP within the enterocytes, this compound blocks the loading of lipids onto apoB-48, the primary structural protein of chylomicrons, thereby preventing their formation and secretion.[1][3][4] This targeted, non-systemic action allows for the reduction of dietary fat absorption without affecting hepatic MTP function, thus avoiding the adverse liver-related side effects associated with previous generations of MTP inhibitors.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/System | IC50 Value | Reference |
| MTP Inhibition | --- | ~8 nM | [5] |
| Apolipoprotein B (apoB) Secretion | Caco-2 cells | ~9.6 nM | [5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Species | Study | Key Findings | Reference |
| Rats | Postprandial Lipid Reduction | Reduced by >50% with an ED50 of ~7 mg/kg | [5] |
| Mice (on high-fat diet) | Chronic Treatment Effects | Decreased LDL-C and triglycerides; resulted in weight loss without elevation of liver enzymes or increase in hepatic fat. | [6] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Observation | Reference |
| Systemic Exposure | Rodents | Not detected in systemic or portal vein serum (lower limit of quantitation ~5 ng/ml) after single or multiple oral doses. | [5] |
| Hepatic Triglyceride Secretion | Rodents (co-administered with tyloxapol) | No inhibition observed, consistent with the absence of systemic exposure. | [6] |
| Toxicity (90-day study) | Rats | No toxicity observed at a dose of 1000 mg/kg per day. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro MTP Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against MTP.
Objective: To quantify the concentration-dependent inhibition of MTP-mediated lipid transfer by this compound.
Materials:
-
Purified or recombinant MTP
-
Donor vesicles containing a fluorescently labeled lipid substrate (e.g., NBD-triolein)
-
Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the MTP solution, acceptor vesicles, and the different concentrations of this compound or vehicle control.
-
Initiate the reaction by adding the donor vesicles to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent lipid substrate. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.
-
Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apolipoprotein B (ApoB) Secretion Assay in Caco-2 Cells
This protocol describes a method to assess the effect of this compound on the secretion of apoB from the human intestinal Caco-2 cell line, a widely used model for enterocytes.
Objective: To measure the inhibition of apoB secretion from Caco-2 cells treated with this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Lysis buffer
-
Human ApoB ELISA kit
-
Microplate reader
Procedure:
-
Seed Caco-2 cells in a multi-well plate and culture until they differentiate into a polarized monolayer (typically 18-21 days).
-
Wash the cells and pre-incubate with serum-free medium containing various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate lipoprotein secretion by adding medium containing oleic acid complexed to BSA to the apical side of the cell monolayer.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the basolateral medium, which contains the secreted lipoproteins.
-
Lyse the cells to determine total cellular protein for normalization.
-
Quantify the amount of apoB in the collected basolateral medium using a human ApoB ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted apoB levels to the total cellular protein content.
-
Calculate the percentage of inhibition of apoB secretion for each this compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Postprandial Lipid Reduction Study in Rats
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in reducing postprandial lipemia in a rat model.
Objective: To assess the dose-dependent effect of orally administered this compound on postprandial triglyceride levels in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral gavage (e.g., suspension in a vehicle like 0.5% methylcellulose)
-
High-fat liquid meal (e.g., corn oil)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Triglyceride assay kit
Procedure:
-
Fast the rats overnight (e.g., 16 hours) with free access to water.
-
Administer this compound or vehicle control orally by gavage at various doses.
-
After a specified time (e.g., 30-60 minutes), administer a high-fat liquid meal orally by gavage.
-
Collect blood samples from the tail vein or other appropriate site at multiple time points post-fat meal administration (e.g., 0, 1, 2, 3, 4, 6, and 8 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Measure the triglyceride concentrations in the plasma samples using a commercial triglyceride assay kit.
-
Plot the plasma triglyceride concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the postprandial triglyceride excursion.
-
Determine the ED50 value for the reduction in postprandial triglyceride AUC by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SLX-4090: An Enterocyte-Specific MTP Inhibitor for the Management of Dyslipidemia
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of SLX-4090, a novel, non-systemic inhibitor of the microsomal triglyceride transfer protein (MTP). It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental validation of this compound's role in lipid metabolism.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. First-generation MTP inhibitors, while effective at lowering low-density lipoprotein cholesterol (LDL-C), have been associated with hepatic steatosis and elevated liver enzymes due to their systemic activity. This compound was developed as an intestine-specific MTP inhibitor to mitigate these adverse effects by selectively targeting lipid absorption in the gastrointestinal tract.[1][2][3] This document details the biochemical profile, preclinical and clinical data, and the experimental methodologies used to characterize this compound.
Mechanism of Action
This compound is a potent small-molecule inhibitor of MTP, a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[3][4] MTP is highly expressed in the enterocytes of the small intestine and in hepatocytes. In the intestine, MTP is essential for the formation of chylomicrons, which transport dietary triglycerides and cholesterol into the systemic circulation.[3][4] this compound is designed to act locally in the enterocytes, where it inhibits the lipidation of apoB-48, thereby preventing the formation and secretion of chylomicrons.[3] A key feature of this compound is its lack of systemic absorption, which prevents the inhibition of hepatic MTP and the associated risk of liver fat accumulation.[3][4]
Caption: this compound inhibits MTP in enterocytes, blocking chylomicron assembly.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| MTP Inhibition IC50 | ~8 nM | In vitro | [1][2] |
| ApoB Secretion IC50 | ~9.6 nM | Caco-2 cells | [1][2] |
| Postprandial Lipid Reduction ED50 | ~7 mg/kg | Rats | [1][2] |
Table 2: Preclinical Efficacy of this compound
| Study Population | Treatment | Key Findings | Reference |
| Rats | Oral administration | >50% reduction in postprandial lipids. | [1][2] |
| ApoE-/- Mice on High-Fat Diet | Chronic treatment | >50% reduction in LDL-C and triglycerides. Weight loss observed. No elevation in liver enzymes or hepatic fat. | [5] |
| Sprague Dawley Rats | 1000 mg/kg/day for 90 days | Reduced postprandial triglyceridemia. No toxicity observed. | [2][5] |
Table 3: Clinical Efficacy of this compound (Phase 1 and 2a Trials)
| Study Population | Treatment | Key Findings | Reference |
| Healthy Volunteers (Phase 1) | Single and multiple doses | Well tolerated. >60% reduction in triglyceride levels compared to placebo. This compound not detectable in plasma. | [3] |
| Patients with Dyslipidemia (Phase 2a) | 14 days | Clinically significant reductions in postprandial triglycerides and fasting LDL-C. Weight loss observed. Adverse event profile similar to placebo. | [6] |
| Patients with Type 2 Diabetes on Metformin (Phase 2) | - | 35% decrease in both postprandial triglycerides and fatty acids compared to placebo. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard procedures and specific data available for this compound.
In Vitro ApoB Secretion Assay in Caco-2 Cells
Objective: To determine the in vitro potency of this compound in inhibiting apoB secretion from intestinal cells.
Methodology:
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on semipermeable filter inserts in a transwell plate system until a differentiated and polarized monolayer is formed (typically 21 days).[9][10] The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Treatment: Differentiated Caco-2 cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in the apical chamber.
-
Lipid Challenge: To stimulate lipoprotein secretion, cells are incubated with a lipid-rich medium containing oleic acid.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the basolateral medium is collected.
-
ApoB Quantification: The concentration of apoB in the basolateral medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of apoB secretion against the log concentration of this compound.
Caption: Workflow for determining this compound's in vitro efficacy.
In Vivo Efficacy in a Rat High-Fat Diet Model
Objective: To evaluate the effect of this compound on postprandial lipid levels in an in vivo model of diet-induced hyperlipidemia.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-6 weeks to induce a hyperlipidemic phenotype.[11][12]
-
Drug Administration: Rats are orally administered with either vehicle control or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Oral Fat Challenge: Following drug administration, a fat challenge (e.g., corn oil) is given orally to stimulate a postprandial lipid response.
-
Blood Sampling: Blood samples are collected at multiple time points post-fat challenge (e.g., 0, 2, 4, 6, 8 hours).
-
Lipid Analysis: Plasma triglyceride and cholesterol levels are measured using standard enzymatic assays.
-
Pharmacokinetic Analysis: Plasma samples are analyzed to confirm the lack of systemic exposure to this compound.
-
Data Analysis: The area under the curve (AUC) for postprandial triglyceride levels is calculated and compared between treatment groups to determine the ED50.
References
- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Short-term high fat diet alters genes associated with metabolic and vascular dysfunction during adolescence in rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
SLX-4090: An Enterocyte-Specific MTP Inhibitor for the Management of Dyslipidemia
An In-depth Technical Review of the Mechanism, Efficacy, and Safety Profile of SLX-4090 in Modulating Chylomicron Assembly
Executive Summary
This compound is a potent, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) designed for enterocyte-specific action.[1] By selectively targeting MTP in the gastrointestinal tract, this compound effectively inhibits the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides and cholesterol into the systemic circulation.[1][2] This targeted approach is designed to avoid the hepatic steatosis and elevated liver enzymes associated with first-generation, systemically absorbed MTP inhibitors.[3] Preclinical and clinical data demonstrate that this compound significantly reduces postprandial triglyceride and LDL-cholesterol levels and has the potential for weight management without systemic exposure.[3][4] This document provides a comprehensive technical overview of the data supporting the mechanism of action, efficacy, and safety of this compound.
Introduction: The Role of MTP in Chylomicron Assembly
The microsomal triglyceride transfer protein (MTP) is an essential intracellular chaperone protein primarily located in the endoplasmic reticulum of enterocytes and hepatocytes.[5] It plays a critical role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[5][6] MTP facilitates the transfer of lipids, including triglycerides, cholesteryl esters, and phospholipids, to the nascent apoB molecule, a crucial step for the proper folding and lipidation of the lipoprotein particle.[7] Inhibition of MTP, therefore, presents a therapeutic strategy for reducing the absorption of dietary fats and lowering circulating levels of atherogenic lipoproteins.[1]
First-generation MTP inhibitors, while effective at lowering LDL-cholesterol, exhibited systemic activity that led to adverse effects, most notably hepatic steatosis (fatty liver) and elevated liver enzymes.[3] this compound was specifically designed to overcome this limitation by acting locally within the enterocytes and having minimal to no systemic absorption.[1][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the activity of MTP within the enterocytes lining the small intestine.[1] This inhibition disrupts the initial stages of chylomicron assembly.
Signaling Pathway of Chylomicron Assembly and this compound Inhibition
The following diagram illustrates the key steps in chylomicron assembly and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| MTP Inhibition (IC50) | - | ~8 nM | [3] |
| Apolipoprotein B Secretion Inhibition (IC50) | Caco-2 cells | ~9.6 nM | [3] |
| Postprandial Lipid Reduction (ED50) | Rats | ~7 mg/kg | [3] |
| Postprandial Lipid Reduction | Rats | >50% | [3] |
| LDL-C and TG Reduction | Mice (high-fat diet) | Decreased | [3] |
| Weight Change | Mice (high-fat diet) | Loss | [3] |
Table 2: Human Clinical Trial Data for this compound
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
| Phase 1 | Healthy Male Subjects | Single oral doses (5, 10, 50, 100, 200, 400, 600, 800 mg) | Well tolerated; >60% reduction in triglycerides vs. placebo; Not detectable in plasma. | [1][8] |
| Phase 1 | Healthy Male Subjects | 50 mg and 200 mg | 50% reduction in postprandial triglycerides (AUC0-24h). | [1] |
| Phase 2a | Patients with Dyslipidemia (n=24) | Repeat oral doses (TID or QD for 14 days) | Clinically significant reductions in postprandial triglycerides and fasting LDL-cholesterol; Well tolerated; No effect on liver function tests; Weight loss observed. | [4] |
| Phase 2 (preliminary) | Patients with Type 2 Diabetes on Metformin | - | 35% decrease in both postprandial triglycerides and fatty acids compared to placebo. | [9][10] |
Table 3: Safety and Pharmacokinetic Profile of this compound
| Parameter | Species | Dosage | Observation | Reference |
| Systemic Exposure | Rodents | Single or multiple oral doses | Not detected in systemic or portal vein serum (LLOQ ~5 ng/ml). | [3] |
| Hepatic Triglyceride Secretion | Rats (co-administered with tyloxapol) | - | No inhibition observed. | [3] |
| Liver Enzymes and Hepatic Fat | Mice (chronic treatment on high-fat diet) | - | No elevation in liver enzymes or increase in hepatic fat. | [3] |
| 90-Day Toxicology | Rats | 1000 mg/kg per day | No toxicity observed. | [3] |
| Single Dose Toxicology | Animals | Up to 2000 mg/kg | No toxicity observed. | [1] |
| Chronic Dosing Toxicology | Dogs | Up to 500 mg/kg | No toxicity observed. | [1] |
| Systemic Exposure | Humans | - | Not detectable in plasma. | [1] |
| Adverse Events | Humans (Phase 2a) | - | Indistinguishable from placebo; no impact on bowel habit. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vitro MTP Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MTP.
-
Methodology: A standard in vitro MTP activity assay is employed, which typically involves purified or recombinant MTP. The assay measures the transfer of a fluorescently labeled lipid substrate from donor to acceptor vesicles. The reduction in fluorescence transfer in the presence of varying concentrations of this compound is used to calculate the IC50 value.
Caco-2 Cell Culture and Apolipoprotein Secretion Assay
-
Objective: To assess the effect of this compound on the secretion of apolipoprotein B (apoB) and apolipoprotein A1 (apoA1) from a human intestinal cell line.
-
Methodology:
-
Caco-2 cells are cultured on permeable supports to form a polarized monolayer, mimicking the intestinal epithelium.
-
The cells are then incubated with various concentrations of this compound.
-
The culture medium from the basolateral side is collected.
-
The concentrations of apoB and apoA1 in the medium are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
The IC50 for apoB secretion inhibition is determined.[3]
-
Animal Models for In Vivo Efficacy
-
Objective: To evaluate the effect of orally administered this compound on postprandial lipid levels and long-term metabolic parameters.
-
Methodology (Rat Model):
-
Rats are fasted overnight.
-
A single oral dose of this compound or vehicle is administered.
-
After a set period, an oral fat challenge (e.g., corn oil) is given.
-
Blood samples are collected at various time points post-fat challenge.
-
Plasma triglyceride levels are measured to determine the extent of postprandial lipid reduction and calculate the ED50.[3]
-
-
Methodology (Mouse Model - Chronic Study):
-
Mice (e.g., ApoE -/-) are fed a high-fat diet to induce dyslipidemia.
-
The mice are treated daily with this compound or vehicle for an extended period (e.g., several weeks).
-
Fasting blood samples are collected to measure LDL-cholesterol and triglyceride levels.
-
Body weight is monitored throughout the study.
-
At the end of the study, liver tissues are collected for analysis of fat content and liver enzyme levels are measured in the plasma.[3]
-
Experimental Workflow Diagram
Conclusion
This compound represents a targeted therapeutic approach to managing dyslipidemia by specifically inhibiting MTP in the enterocytes.[1] This mechanism of action effectively reduces the absorption of dietary fats, leading to significant decreases in postprandial triglycerides and fasting LDL-cholesterol.[3][4] The lack of systemic absorption mitigates the risk of liver-related adverse effects that have hindered the development of previous MTP inhibitors.[3][4] The data from preclinical and clinical studies support the potential of this compound as a safe and effective treatment for metabolic disorders characterized by elevated lipid levels.
References
- 1. login.medscape.com [login.medscape.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A proposed model for the assembly of chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Impact of SLX-4090 on Postprandial Lipemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Postprandial lipemia, the transient elevation of triglyceride-rich lipoproteins in the blood after a meal, is increasingly recognized as an independent risk factor for cardiovascular disease. SLX-4090 is a novel, orally administered, enterocyte-specific inhibitor of microsomal triglyceride transfer protein (MTP) designed to mitigate this lipemic response at its source. By selectively targeting MTP in the gastrointestinal tract, this compound inhibits the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides, thereby reducing postprandial triglyceride levels without the systemic side effects associated with earlier, non-specific MTP inhibitors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the investigation of this compound's effect on postprandial lipemia.
Mechanism of Action: Enterocyte-Specific MTP Inhibition
This compound is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP) with an IC50 value of approximately 8 nM.[1] MTP is an essential intracellular lipid transfer protein, predominantly expressed in hepatocytes and intestinal enterocytes, that plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins.[2] In the enterocytes of the small intestine, MTP is responsible for loading apoB-48 with triglycerides, cholesterol esters, and phospholipids to form chylomicrons. These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream to transport dietary fats to various tissues.
This compound is designed for minimal systemic absorption, confining its activity to the enterocytes lining the gastrointestinal tract.[2] This targeted approach prevents the formation and secretion of chylomicrons, leading to a significant reduction in postprandial triglyceride levels.[2] The lack of systemic exposure is a key differentiator from first-generation MTP inhibitors, which were associated with hepatic steatosis and elevated liver enzymes due to their action in the liver.[1][2]
Preclinical and Clinical Efficacy
In Vitro Studies
In vitro experiments using the Caco-2 human colon adenocarcinoma cell line, a well-established model for intestinal absorption, demonstrated the selective activity of this compound.
| Cell Line | Assay | Endpoint | Result |
| Caco-2 | Apolipoprotein B (ApoB) Secretion | IC50 | ~9.6 nM[1] |
| Caco-2 | Apolipoprotein A1 (ApoA1) Secretion | Effect | No inhibition[1] |
These results indicate that this compound specifically inhibits the secretion of ApoB, the key structural protein of chylomicrons, without affecting the secretion of ApoA1, a primary component of high-density lipoprotein (HDL).
Preclinical Animal Studies
Studies in rats and ApoE -/- mice have shown significant reductions in postprandial lipid levels following oral administration of this compound.
| Animal Model | Parameter | Dosage | Result |
| Rats | Postprandial Lipids | ED50 ~7 mg/kg | >50% reduction[1] |
| ApoE -/- Mice (High-Fat Diet) | LDL-Cholesterol & Triglycerides | Chronic Treatment | Significant decrease[1] |
| Rats | Hepatic Triglyceride Secretion | Co-administered with tyloxapol | No inhibition[1] |
Importantly, this compound was not detectable in the systemic or portal vein serum of the animals, and chronic treatment did not lead to an elevation of liver enzymes or an increase in hepatic fat.[1]
Clinical Trials
Phase 1 and Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of this compound in healthy volunteers and patients with dyslipidemia.
Phase 1 Single Ascending Dose Study in Healthy Male Volunteers:
| Dose | Effect on Postprandial Triglycerides |
| 50 mg | 50% reduction in AUC0-24h[2] |
| 100 mg | Substantial reduction after a high-fat meal[2] |
| 200 mg | 50% reduction in AUC0-24h[2] |
| 400 mg, 600 mg, 800 mg | Effective reduction in postprandial triglyceride increase[2] |
Phase 2a Study in Patients with Type 2 Diabetes on Metformin (NCT00871936):
| Parameter | Result vs. Placebo |
| Postprandial Triglycerides | 35% decrease[3][4] |
| Postprandial Free Fatty Acids | 35% decrease[3][4] |
Across all clinical studies, this compound was generally well-tolerated with no serious adverse events reported.[2]
Experimental Protocols
In Vitro MTP Inhibition Assay (Caco-2 Cells)
This protocol outlines a general procedure for assessing the inhibitory effect of compounds on MTP activity in a cell-based assay.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Compound Application: Test compounds, such as this compound, are added to the apical (upper) chamber of the Transwell inserts at varying concentrations.
-
Incubation: The cells are incubated for a specified period to allow for compound interaction and effects on protein secretion.
-
Sample Collection: Media from both the apical and basolateral (lower) chambers are collected.
-
ApoB Quantification: The concentration of ApoB in the collected media is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of ApoB secretion inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration at which 50% of ApoB secretion is inhibited, is then determined.
Oral Fat Tolerance Test (OFTT) in Clinical Trials
The OFTT is a standardized method to assess postprandial lipemia. The following is a general protocol based on common clinical practice.
Methodology:
-
Subject Preparation: Subjects are required to fast overnight for 8-12 hours prior to the test.
-
Baseline Measurement: A fasting blood sample is collected to determine baseline lipid levels.
-
Drug Administration: The investigational drug (this compound) or a placebo is administered orally.
-
High-Fat Meal: After a specified time following drug administration, subjects consume a standardized high-fat meal. The composition of this meal is critical for reproducibility and typically contains a high percentage of calories from fat. For example, a meal could provide 700 kcal with 60% of calories from fat, 25% from carbohydrates, and 15% from protein.
-
Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after the meal.
-
Biochemical Analysis: Plasma from the collected blood samples is analyzed for triglycerides, total cholesterol, HDL-C, LDL-C, and apoB-48 concentrations.
-
Data Analysis: The primary endpoint is often the incremental area under the curve (AUC) for postprandial triglycerides, which represents the total triglyceride exposure over time.
Safety and Tolerability
A key advantage of this compound is its enterocyte-specific action, which minimizes systemic exposure and avoids the adverse effects associated with first-generation MTP inhibitors. In clinical trials, this compound was well-tolerated, and no serious adverse events were reported.[2] Furthermore, this compound was not detectable in plasma samples at any dose, confirming its limited systemic absorption.[2]
Conclusion
This compound represents a promising therapeutic approach for the management of postprandial lipemia. Its novel, enterocyte-specific mechanism of action allows for effective inhibition of chylomicron synthesis and secretion, leading to a significant reduction in postprandial triglyceride levels. Preclinical and clinical studies have demonstrated its efficacy and favorable safety profile, positioning it as a potential new tool for reducing cardiovascular risk in individuals with dyslipidemia. Further research is warranted to fully elucidate its long-term benefits and clinical utility in various patient populations.
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Role of Microsomal Triglyceride Transfer Protein (MTP) in Familiel Hypercholesterolemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to premature atherosclerotic cardiovascular disease.[1][2][3][4][5] A key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, the microsomal triglyceride transfer protein (MTP), has emerged as a critical therapeutic target for managing FH, particularly in its most severe form, homozygous familial hypercholesterolemia (HoFH).[1][6][7] This technical guide provides an in-depth exploration of the role of MTP in the pathophysiology of FH, the mechanism of MTP inhibition as a therapeutic strategy, and the clinical implications for drug development.
The Central Role of MTP in Lipoprotein Assembly
Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[8] Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB), a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][8][9][10][11]
The process of VLDL assembly is a two-step model:
-
Primordial Lipoprotein Formation: In the first step, a small amount of lipid is transferred to the N-terminal of the apoB polypeptide chain during its translocation into the endoplasmic reticulum lumen. This initial lipidation is crucial to prevent the degradation of apoB.
-
Core Expansion: The second step involves the bulk transfer of neutral lipids from the endoplasmic reticulum membrane to the primordial lipoprotein, forming a mature, secretion-competent VLDL particle. MTP is indispensable for both of these steps.
Mutations in the MTP gene that lead to a loss of function result in a rare genetic disorder called abetalipoproteinemia, characterized by the near-complete absence of apoB-containing lipoproteins in the plasma.[6][12] This highlights the critical and non-redundant role of MTP in lipoprotein metabolism.
MTP in the Pathophysiology of Familial Hypercholesterolemia
Familial hypercholesterolemia is most commonly caused by mutations in the LDL receptor (LDLR) gene, leading to impaired clearance of LDL-C from the circulation.[1][4][5][13] In individuals with HoFH, who have two defective LDLR alleles, this impairment is severe, resulting in extremely high LDL-C levels and a high risk of premature cardiovascular events.[1][2][14]
While the primary defect in FH lies in LDL-C catabolism, the production of VLDL, the precursor to LDL, remains a key determinant of circulating LDL-C levels. The liver continues to produce and secrete VLDL, which is subsequently converted to LDL in the circulation. Therefore, inhibiting the production of VLDL presents a logical therapeutic strategy to lower LDL-C levels, especially in patients with compromised LDL receptor function. This is where the role of MTP becomes paramount.
MTP Inhibition: A Therapeutic Approach for Familial Hypercholesterolemia
The understanding of MTP's essential role in VLDL assembly led to the development of MTP inhibitors as a novel therapeutic class for hypercholesterolemia.[1][6][14] By blocking the transfer of lipids to apoB, MTP inhibitors effectively reduce the assembly and secretion of VLDL from the liver and chylomicrons from the intestine.[9][15][16][17][18] This leads to a significant reduction in the production of LDL, thereby lowering plasma LDL-C levels.[15][19]
Lomitapide , a potent MTP inhibitor, is the first-in-class drug approved for the treatment of HoFH.[1][15][20] It directly binds to MTP in the endoplasmic reticulum, preventing the lipidation of apoB.[9][15] This mechanism of action is independent of the LDL receptor pathway, making it an effective treatment option for patients with HoFH who have little to no functional LDL receptors.[12][20]
Clinical Efficacy of MTP Inhibition
Clinical trials have demonstrated the significant LDL-C lowering efficacy of lomitapide in patients with HoFH.
| Clinical Trial/Study | Number of Patients | Treatment | Mean LDL-C Reduction | Reference |
| Phase 3 Study | 29 | Lomitapide (up to 60 mg/day) | 50% at week 26 | [2] |
| Cuchel et al. (2007) | 6 | BMS-201038 (lomitapide precursor) | 50.9% at the highest dose | [14] |
| Pan-European Retrospective Study | 75 | Lomitapide | 46.5% at 12 months | [2] |
| Japanese HoFH Study | 9 | Lomitapide | 42% at week 26 | [12] |
Adverse Effects and Management
The mechanism of action of MTP inhibitors also leads to predictable side effects. The most common adverse events are gastrointestinal, including diarrhea, nausea, vomiting, and abdominal pain.[2][17] These are primarily due to the inhibition of chylomicron formation in the intestine, leading to fat malabsorption.
A more significant concern is the potential for hepatic steatosis (fatty liver) and elevated liver transaminases.[1][2][6] This occurs because the lipids that are not secreted as VLDL accumulate in the liver. To mitigate these risks, patients on MTP inhibitors are required to adhere to a strict low-fat diet (<20% of energy from fat) and are closely monitored for liver function.[1][21]
Experimental Protocols
MTP Activity Assay
Principle: MTP activity is typically measured by quantifying the transfer of a labeled lipid from a donor vesicle to an acceptor vesicle. A common method utilizes a fluorescence-based assay.
Methodology:
-
Preparation of Vesicles:
-
Donor Vesicles: Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., a triglyceride analog with a self-quenched fluorophore) and other lipids like phosphatidylcholine.
-
Acceptor Vesicles: These are typically composed of phosphatidylcholine.
-
-
Assay Procedure:
-
A source of MTP (e.g., purified MTP, cell lysate, or tissue homogenate) is incubated with the donor and acceptor vesicles in an appropriate buffer.[22]
-
The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).[22][23]
-
MTP facilitates the transfer of the fluorescently labeled lipid from the donor to the acceptor vesicle.
-
-
Detection:
-
As the fluorescent lipid is transferred to the acceptor vesicle, the self-quenching is relieved, resulting in an increase in fluorescence intensity.
-
The change in fluorescence is measured using a fluorometer at appropriate excitation and emission wavelengths.[22][23]
-
The rate of increase in fluorescence is proportional to the MTP activity.
-
Measurement of Lipoprotein Secretion
Principle: The secretion of newly synthesized lipoproteins from cultured cells can be measured by metabolic labeling with a radioactive precursor, followed by immunoprecipitation and quantification.
Methodology:
-
Cell Culture: Hepatoma cell lines (e.g., HepG2) that secrete apoB-containing lipoproteins are commonly used.
-
Metabolic Labeling:
-
Cells are incubated in a medium containing a radioactive amino acid, typically [³⁵S]methionine/cysteine, for a defined period (pulse).
-
This is followed by a "chase" period where the cells are incubated in a medium with non-radioactive amino acids.
-
-
Sample Collection: At various time points during the chase period, the cell culture medium is collected.
-
Immunoprecipitation:
-
A specific antibody against apoB is added to the collected medium to precipitate the secreted apoB-containing lipoproteins.
-
-
Quantification:
-
The immunoprecipitated proteins are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled apoB.
-
The intensity of the bands is quantified to determine the amount of secreted apoB at each time point.
-
Signaling Pathways and Experimental Workflows
VLDL Assembly and Secretion Pathway
Caption: VLDL assembly and secretion pathway in the hepatocyte.
Mechanism of MTP Inhibitor Action
Caption: Mechanism of action of MTP inhibitors.
Conclusion and Future Directions
The microsomal triglyceride transfer protein plays a pivotal role in the assembly and secretion of apoB-containing lipoproteins, making it a key therapeutic target for managing familial hypercholesterolemia. MTP inhibitors, such as lomitapide, have proven to be highly effective in reducing LDL-C levels in patients with HoFH, a population with limited treatment options. However, the use of MTP inhibitors is associated with significant side effects, particularly gastrointestinal issues and hepatic steatosis, which necessitate careful patient management and monitoring.
Future research in this area should focus on:
-
Developing more targeted MTP inhibitors: The development of inhibitors with greater tissue specificity (e.g., intestine-specific inhibitors) could potentially reduce the hepatic side effects.
-
Combination therapies: Investigating the efficacy and safety of MTP inhibitors in combination with other lipid-lowering therapies, such as PCSK9 inhibitors, could lead to more potent LDL-C reduction with potentially lower doses of each agent.
-
Long-term safety and outcomes: Continued long-term follow-up of patients treated with MTP inhibitors is crucial to fully understand their long-term safety profile and their impact on cardiovascular outcomes.
References
- 1. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The genetic basis of familial hypercholesterolemia: inheritance, linkage, and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Genetics of Familial Hypercholesterolemia: New Insights [frontiersin.org]
- 6. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting MTP for the treatment of homozygous familial hypercholesterolemia [iris.uniroma1.it]
- 8. Biochemistry, Lipoprotein Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Lomitapide Mesylate? [synapse.patsnap.com]
- 10. The phospholipid transfer activity of MTP produces apoB-lipoproteins and reduces hepatosteatosis while maintaining low plasma lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1β Inhibits Chylomicron Production by Selectively Degrading MTP mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Familial hypercholesterolemia: MedlinePlus Genetics [medlineplus.gov]
- 14. medscape.com [medscape.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Long term clinical results of microsomal triglyceride transfer protein inhibitor use in a patient with homozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]
- 18. Rare Treatments for Rare Dyslipidemias: New Perspectives in the Treatment of Homozygous Familial Hypercholesterolemia (HoFH) and Familial Chylomicronemia Syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. article.imrpress.com [article.imrpress.com]
- 21. tandfonline.com [tandfonline.com]
- 22. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes: Assessing Intestinal Permeability of SLX-4090 Using the Caco-2 Cell Model
Introduction
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drug candidates.[1][2] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[3][4] This model is widely used in the pharmaceutical industry to assess the intestinal permeability of compounds, a critical parameter for determining oral bioavailability.[5][6] The Caco-2 permeability assay helps classify compounds according to the Biopharmaceutics Classification System (BCS) and is recognized by regulatory authorities like the FDA.[3][7]
This document provides a detailed protocol for evaluating the permeability of a test compound, designated SLX-4090, using the Caco-2 monolayer system. The protocol covers cell culture, monolayer integrity assessment, bidirectional permeability measurement, and data analysis to determine the apparent permeability coefficient (Papp) and efflux ratio (ER).[6][8]
Principle of the Assay
The assay measures the rate of transport of this compound across a confluent monolayer of Caco-2 cells cultured on a Transwell® insert. This system creates two distinct compartments: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood circulation.[6]
By adding this compound to the apical side and measuring its appearance in the basolateral side over time, the absorptive transport (A-B) can be quantified. Conversely, adding the compound to the basolateral side and measuring its appearance on the apical side quantifies secretory or efflux transport (B-A).[8][9] Comparing these two transport rates provides an efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][8]
Detailed Experimental Protocol
Part 1: Caco-2 Cell Culture and Maintenance
-
Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become over-confluent. Use cells between passages 40-60 for permeability assays to ensure consistent transporter expression and monolayer formation.
Part 2: Seeding Cells on Transwell® Inserts
-
Plate Preparation: Use 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.
-
Seeding: Seed Caco-2 cells onto the apical side of the inserts at a density of 1 x 10^5 cells/cm².[10] Add fresh culture medium to both the apical (insert) and basolateral (well) chambers.
-
Differentiation: Culture the cells for 21-25 days to allow for full differentiation into a polarized monolayer.[3][11] Change the culture medium in both chambers every 2-3 days.
Part 3: Monolayer Integrity Assessment
The integrity of the Caco-2 monolayer is crucial for reliable permeability data and must be verified before each experiment.[3]
-
TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer confluence and tight junction integrity.[12]
-
Before the experiment, gently wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.[11]
-
Add fresh HBSS to both apical and basolateral chambers.[10]
-
Measure the electrical resistance using a "chopstick" style electrode pair connected to a voltohmmeter (e.g., Millicell® ERS-2).[11][13]
-
Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert.[11][12]
-
Acceptance Criterion: Only use monolayers with TEER values ≥ 200 Ω·cm² for the assay.[11][14]
-
Part 4: Bidirectional Permeability Assay
This procedure should be performed in triplicate for both A-B and B-A directions.
-
Prepare Dosing Solutions: Dissolve this compound in HBSS to the desired final concentration (e.g., 10 µM).[6] Also prepare solutions for control compounds:
-
High Permeability Control: Propranolol (10 µM)
-
Low Permeability Control: Atenolol (10 µM)
-
Efflux Substrate Control: Digoxin (10 µM)
-
-
Equilibration: Gently wash the validated Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Equilibrate the cells in HBSS for 20-30 minutes at 37°C on an orbital shaker.[15]
-
Initiate Transport (A→B Direction):
-
Add the dosing solution (e.g., 0.4 mL) containing this compound or control compound to the apical (donor) chamber.
-
Add fresh, pre-warmed HBSS (e.g., 1.2 mL) to the basolateral (receiver) chamber.[15]
-
-
Initiate Transport (B→A Direction):
-
Add fresh, pre-warmed HBSS (e.g., 0.4 mL) to the apical (receiver) chamber.
-
Add the dosing solution (e.g., 1.2 mL) containing this compound or control compound to the basolateral (donor) chamber.[15]
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking (e.g., 50-100 rpm).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect an aliquot (e.g., 100 µL) from the receiver chamber.[15]
-
Immediately replace the volume removed with an equal volume of fresh, pre-warmed HBSS to maintain sink conditions.
-
At the end of the experiment (e.g., 120 minutes), collect a sample from the donor chamber to assess compound recovery.
-
-
Sample Analysis: Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]
Part 5: Data Analysis and Calculations
-
Calculate Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:[8]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux rate (amount of compound in the receiver chamber per unit time, e.g., pmol/s). This is determined from the slope of the cumulative amount of compound transported versus time.
-
A is the surface area of the membrane insert (e.g., 1.12 cm² for a 24-well plate).
-
C₀ is the initial concentration of the compound in the donor chamber (e.g., pmol/mL).[8]
-
-
Calculate Efflux Ratio (ER): The ER is a measure of active efflux transport. It is calculated by dividing the Papp in the secretory direction by the Papp in the absorptive direction:[3]
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests that the compound is subject to active efflux.[3]
-
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Monolayer Integrity (TEER Values)
| Well ID | Treatment | Pre-Assay TEER (Ω·cm²) | Post-Assay TEER (Ω·cm²) | Status |
|---|---|---|---|---|
| A1-A3 | This compound (A→B) | 355 ± 25 | 340 ± 30 | Pass |
| B1-B3 | This compound (B→A) | 362 ± 18 | 351 ± 22 | Pass |
| C1-C3 | Propranolol (A→B) | 348 ± 21 | 335 ± 28 | Pass |
| D1-D3 | Atenolol (A→B) | 370 ± 15 | 360 ± 19 | Pass |
| E1-E3 | Digoxin (A→B) | 351 ± 29 | 342 ± 25 | Pass |
| F1-F3 | Digoxin (B→A) | 366 ± 20 | 355 ± 24 | Pass |
Table 2: Permeability Results for this compound and Control Compounds
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
|---|---|---|---|---|
| This compound | A → B | 0.8 | 4.5 | Low-Moderate |
| B → A | 3.6 | (P-gp Substrate Likely) | ||
| Propranolol | A → B | 25.5 | N/A | High |
| Atenolol | A → B | 0.4 | N/A | Low |
| Digoxin | A → B | 0.2 | 15.0 | Low (P-gp Substrate) |
| | B → A | 3.0 | | |
Note: Permeability classification is generally based on comparison to control compounds. High permeability: Papp > 10 x 10⁻⁶ cm/s. Low permeability: Papp < 2 x 10⁻⁶ cm/s.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Caco-2 cell permeability assay.
Bidirectional Transport Logic Diagram
Caption: Logic of bidirectional Caco-2 permeability assessment.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. innpharmacotherapy.com [innpharmacotherapy.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. reprocell.com [reprocell.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. ovid.com [ovid.com]
- 10. culturecollections.org.uk [culturecollections.org.uk]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols: In Vivo Dosing of SLX-4090 in a Mouse Model of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SLX-4090, a selective enterocyte-specific inhibitor of microsomal triglyceride transfer protein (MTP), in a mouse model of dyslipidemia. This compound presents a promising therapeutic strategy for dyslipidemia by inhibiting the assembly and secretion of chylomicrons from the intestine, thereby reducing plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This document outlines the necessary procedures for inducing dyslipidemia in mice, preparing and administering this compound, and monitoring its effects on key metabolic parameters.
Introduction
Dyslipidemia, characterized by elevated levels of plasma cholesterol and triglycerides, is a major risk factor for the development of atherosclerotic cardiovascular disease. First-generation MTP inhibitors, while effective at lowering LDL-C, were associated with hepatic steatosis and elevated liver enzymes due to their systemic activity.[1] this compound was specifically designed to inhibit MTP exclusively in the enterocytes of the small intestine, preventing the absorption of dietary fats and the formation of chylomicrons without significant systemic exposure.[1] Preclinical studies in mouse models of dyslipidemia have demonstrated that chronic oral administration of this compound effectively reduces plasma LDL-C and triglycerides, and also leads to weight loss, without evidence of liver toxicity.[1]
Mechanism of Action
This compound is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP). MTP is a critical intracellular lipid transfer protein primarily found in the endoplasmic reticulum of enterocytes and hepatocytes. Its primary function is to load lipids, including triglycerides and cholesterol esters, onto apolipoprotein B (ApoB), a crucial step in the assembly of triglyceride-rich lipoproteins. In the intestine, MTP is essential for the formation of chylomicrons, which transport dietary fats into the circulation. By selectively inhibiting MTP in enterocytes, this compound blocks the assembly of chylomicrons, thereby reducing the absorption of dietary fats and the subsequent release of these lipoproteins into the bloodstream.[1] This targeted action avoids the hepatic side effects associated with systemic MTP inhibitors.
References
Application Notes and Protocols for Oral Administration of SLX-4090 Formulation in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLX-4090 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) designed for oral administration.[1][2] Its unique, enterocyte-specific mechanism of action prevents the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides and cholesterol into the systemic circulation.[1][2] This targeted action in the gastrointestinal tract minimizes systemic exposure, thereby avoiding the hepatic steatosis associated with first-generation MTP inhibitors.[3] Preclinical studies in rats have demonstrated that oral administration of this compound effectively reduces postprandial lipid levels.[3]
These application notes provide detailed protocols for the preparation and oral administration of an this compound formulation in rats for pharmacokinetic and pharmacodynamic studies. The protocols are intended to guide researchers in evaluating the efficacy and safety of this compound in a preclinical setting.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key properties of this compound is presented in the table below to aid in experimental design and interpretation.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₂₅F₃N₂O₄ | [4] |
| Molecular Weight | 546.5 g/mol | [4] |
| Water Solubility | 0.000197 mg/mL | [5] |
| Solubility in other solvents | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in ethanol (0.1-1 mg/mL) | [4] |
| Mechanism of Action | Inhibition of enterocytic Microsomal Triglyceride Transfer Protein (MTP) | [5][6] |
| Pharmacodynamic Effect (Rats) | ED₅₀ of ~7 mg/kg for reducing postprandial lipids | [3] |
| Systemic Exposure (Rats) | Not detected in systemic or portal vein serum (Lower limit of quantitation ~5 ng/mL) | [3] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a lipid-based formulation suitable for oral administration of the poorly water-soluble this compound to rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile conical tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in a 40:5:45 volumetric ratio. For example, to prepare 9 mL of vehicle, mix 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of Saline.
-
Vortex the vehicle mixture until it is homogeneous.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle to achieve the final desired concentration. The final formulation should contain 10% DMSO. For example, to prepare 10 mL of a 2.5 mg/mL this compound formulation, add 1 mL of the 25 mg/mL this compound stock solution to 9 mL of the prepared vehicle.
-
Vortex the final formulation vigorously for at least 2 minutes to ensure a uniform suspension. The final formulation will have the following composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Storage:
-
Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store protected from light at 2-8°C for no longer than 24 hours. Before use, allow the formulation to return to room temperature and vortex thoroughly to ensure homogeneity.
-
Pharmacodynamic Study: Evaluation of Postprandial Hyperlipidemia in Rats
This protocol details a method to induce postprandial hyperlipidemia in rats and assess the efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
High-fat meal (e.g., a mixture of cholesterol, cholic acid, and sesame oil)[7]
-
Oral gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)[8]
-
Blood collection supplies (e.g., micro-hematocrit capillary tubes for retro-orbital sampling or needles and syringes for tail vein sampling)[9][10]
-
Anesthetic (e.g., isoflurane) for blood collection[9]
-
Serum separation tubes
-
Commercial assay kits for triglycerides and total cholesterol
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
Fast the rats overnight (12-16 hours) with free access to water before the study.[7]
-
-
Dosing:
-
Divide the rats into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer the this compound formulation or vehicle control orally via gavage at a volume of 5-10 mL/kg body weight.[11]
-
-
Induction of Postprandial Hyperlipidemia:
-
One hour after drug administration, administer a high-fat meal orally via gavage.
-
-
Blood Sampling:
-
Serum Analysis:
-
Data Analysis:
-
Calculate the mean serum triglyceride and cholesterol levels for each group at each time point.
-
The efficacy of this compound can be determined by comparing the lipid levels in the treated groups to the vehicle control group.
-
Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study to assess the systemic exposure of this compound following oral administration. Note that this compound is designed for minimal systemic absorption.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g) with jugular vein cannulation (optional, for serial blood sampling)
-
This compound formulation (prepared as in Protocol 1)
-
Oral gavage needles
-
Blood collection supplies
-
Plasma separation tubes (containing an anticoagulant like EDTA or heparin)
-
Analytical method for the quantification of this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation and Dosing:
-
Fast rats overnight (12-16 hours) with free access to water.
-
Administer a single oral dose of the this compound formulation via gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing. A suggested schedule for an oral dosing study could be: 15 min, 30 min, 1, 2, 4, 8, and 24 hours.[14]
-
For serial sampling from the same animal, a cannulated model is preferred. Alternatively, sparse sampling can be used where different animals are used for different time points.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Signaling Pathway of MTP in Chylomicron Assembly
Caption: MTP-mediated chylomicron assembly in enterocytes and the inhibitory action of this compound.
Experimental Workflow for Pharmacodynamic Study
Caption: Workflow for evaluating the pharmacodynamic effect of this compound in a rat model.
Logical Relationship for Oral Formulation Preparation
Caption: Step-by-step process for preparing the this compound oral formulation.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 3. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. instechlabs.com [instechlabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Safety and blood sample volume and quality of a refined retro-orbital bleeding technique in rats using a lateral approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. medwinpublishers.com [medwinpublishers.com]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. fda.gov [fda.gov]
Application Notes: SLX-4090 in High-Fat Diet-Induced Obesity Models
Introduction
Obesity and associated metabolic disorders, such as dyslipidemia and nonalcoholic fatty liver disease, represent a significant global health challenge. A key process in the absorption of dietary fats is the assembly and secretion of chylomicrons by enterocytes in the small intestine. This process is critically dependent on the Microsomal Triglyceride Transfer Protein (MTP). First-generation MTP inhibitors, while effective at lowering low-density lipoprotein-cholesterol (LDL-C), were designed to inhibit hepatic MTP, leading to side effects like elevated liver enzymes and hepatic steatosis[1][2].
SLX-4090, or 6-(4'-Trifluoromethyl-6-methoxy-biphenyl-2-ylcarboxamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid phenyl ester, is a potent, second-generation small-molecule inhibitor of MTP designed to act specifically on MTP within the enterocytes of the gastrointestinal tract[1][2][3]. Its design minimizes systemic absorption, thereby avoiding the liver-related toxicities of earlier compounds[1][3]. These application notes provide a summary of the effects of this compound in preclinical high-fat diet (HFD) induced obesity models and detailed protocols for its use.
Mechanism of Action
MTP is highly expressed in the enterocytes lining the jejunum and is essential for assembling chylomicrons from dietary lipids and cholesterol for transfer into systemic circulation[1][2]. This compound selectively inhibits this intestinal MTP. By preventing the formation of chylomicrons, it blocks the absorption of dietary triglycerides and cholesterol into the bloodstream, thereby reducing postprandial lipid levels[1][3]. This targeted action, without significant systemic or portal vein exposure, allows for the regulation of fat uptake while avoiding adverse effects on the liver and other tissues where MTP is expressed[1][2][3].
Data Presentation: Efficacy and Safety
Quantitative data from preclinical studies are summarized below, highlighting the biochemical, pharmacodynamic, and safety profile of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Model System | Value | Reference |
|---|---|---|---|
| MTP Inhibition (IC₅₀) | Biochemical Assay | ~8 nM | [1][2] |
| Apolipoprotein B (ApoB) Secretion Inhibition (IC₅₀) | Caco-2 Cells | ~9.6 nM | [1][2] |
| Postprandial Lipid Reduction | Rats (Oral Admin.) | >50% | [1][2] |
| Effective Dose (ED₅₀) for Lipid Reduction | Rats (Oral Admin.) | ~7 mg/kg |[1][2] |
Table 2: Effects of Chronic this compound Treatment in HFD-Fed Mice
| Parameter | Observation | Note | Reference |
|---|---|---|---|
| Body Weight | Resulted in weight loss | HFD-induced obesity model. | [1][2] |
| LDL-Cholesterol (LDL-C) | Decreased | Chronic treatment. | [1] |
| Triglycerides (TG) | Decreased | Chronic treatment. | [1] |
| Hepatic Fat | No increase | Avoids hepatic steatosis. | [1][2] |
| Liver Enzymes (ALT/AST) | No elevation | Indicates lack of liver toxicity. |[1][3] |
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Model System | Finding | Reference |
|---|---|---|---|
| Systemic/Portal Vein Exposure | Fasted Rodents | Not detected (LLOQ ~5 ng/mL) | [1][2] |
| Hepatic Triglyceride Secretion | Rats (co-admin. with tyloxapol) | No inhibition | [1][2] |
| 90-Day Toxicity Study | Rats | No toxicity observed at 1000 mg/kg/day |[1][2] |
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a high-fat diet-induced obesity mouse model.
High-Fat Diet (HFD) Induced Obesity Model
Objective: To induce an obesity phenotype in mice, characterized by increased body weight, fat mass, and dyslipidemia.
Materials:
-
Male C57BL/6 or similar mouse strains susceptible to diet-induced obesity[4].
-
Standard chow diet (Control).
-
High-Fat Diet (e.g., 45-60% kcal from fat).
-
Animal caging with environmental enrichment.
-
Analytical balance for weighing animals.
Procedure:
-
Acclimatization: Upon arrival, house mice in groups and allow them to acclimate for at least one week, with free access to standard chow and water.
-
Baseline Measurements: Record the initial body weight of all animals.
-
Dietary Intervention: Randomly assign mice to two groups: a control group receiving a standard diet and an experimental group receiving a high-fat diet[5].
-
Induction Period: Maintain the mice on their respective diets for a period of 8-12 weeks to induce a stable obese phenotype in the HFD group[4].
-
Monitoring: Monitor body weight and food intake weekly. HFD-fed mice are expected to show significant weight gain compared to the control group[5].
This compound Administration Protocol
Objective: To assess the therapeutic effect of this compound on body weight and metabolic parameters in HFD-induced obese mice.
Materials:
-
HFD-induced obese mice.
-
This compound compound.
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
Procedure:
-
Grouping: Following the HFD induction period, divide the obese mice into at least two groups:
-
Vehicle Control: Receives the vehicle solution.
-
This compound Treatment: Receives this compound suspended in the vehicle.
-
-
Dosing: Administer this compound or vehicle orally once daily. Doses used in chronic studies should be determined based on preliminary dose-finding experiments, guided by the reported efficacy in rodents[1].
-
Treatment Duration: Continue the treatment for a predefined period (e.g., 4-8 weeks) while maintaining all groups on the high-fat diet.
-
In-life Measurements: Continue to monitor body weight and food intake regularly throughout the treatment period.
Biochemical and Endpoint Analysis Protocol
Objective: To quantify the effects of this compound on plasma lipids, liver function, and body composition.
Materials:
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
Commercial assay kits for triglycerides, cholesterol (total, LDL, HDL), and liver enzymes (ALT, AST).
-
Equipment for tissue homogenization and lipid extraction (for hepatic fat analysis).
Procedure:
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted animals via cardiac puncture or retro-orbital sinus.
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Lipid Profile Analysis: Use commercial enzymatic kits to measure plasma concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C according to the manufacturer's instructions.
-
Liver Function Tests: Measure plasma levels of ALT and AST to assess potential hepatotoxicity[3].
-
Tissue Harvesting: Euthanize the animals and harvest tissues, including the liver and adipose depots. Weigh the liver and fat pads.
-
Hepatic Steatosis Assessment: To quantify liver fat content, perform a lipid extraction (e.g., Folch method) on a portion of the liver tissue or use histological staining (e.g., Oil Red O) on liver sections.
Visualizations: Workflows and Logical Relationships
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Note: Analytical Methods for the Detection of SLX-4090 in Tissue
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SLX-4090 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) designed to act specifically within the enterocytes of the gastrointestinal tract.[1][2] Its mechanism of action focuses on preventing the assembly and secretion of chylomicrons, thereby reducing the absorption of dietary triglycerides and cholesterol.[1] A key feature of this compound is its limited systemic absorption, which is intended to avoid the hepatic steatosis and elevated liver enzymes associated with first-generation, systemically acting MTP inhibitors.[1][2] Given its localized action, robust analytical methods for the quantification of this compound in intestinal tissue are crucial for preclinical and clinical development to understand its pharmacokinetics, tissue distribution, and target engagement.
This document provides a detailed, representative protocol for the extraction and quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. Additionally, a summary of available quantitative data and relevant diagrams illustrating the compound's mechanism and the experimental workflow are presented.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the Microsomal Triglyceride Transfer Protein (MTP) in enterocytes. MTP is essential for the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. By inhibiting MTP in the gut, this compound reduces the formation of chylomicrons, leading to decreased absorption of dietary fats into the systemic circulation.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound in tissue is not widely published, preclinical studies have established a lower limit of quantitation (LLOQ) in rodent serum. The following table summarizes this information and presents hypothetical, yet typical, performance characteristics for a validated LC-MS/MS method for tissue analysis.
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | Rodent Serum | ~5 ng/mL | [2] |
| Hypothetical Tissue Method Performance | Intestinal Tissue Homogenate | ||
| Linearity Range | 1 - 1000 ng/g | N/A | |
| Accuracy | 85 - 115% | N/A | |
| Precision (%CV) | < 15% | N/A | |
| Recovery | > 80% | NA |
Experimental Protocol: Quantification of this compound in Intestinal Tissue by LC-MS/MS
This protocol describes a representative method for the extraction and analysis of this compound from intestinal tissue.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenization tubes with ceramic beads
-
Refrigerated centrifuge
-
Analytical balance
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
2. Sample Preparation
A schematic of the sample preparation workflow is provided below.
References
Application Notes and Protocols: SLX-4090 Treatment in the apoE-/- Mouse Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SLX-4090, an enterocyte-specific inhibitor of microsomal triglyceride transfer protein (MTP), in the apolipoprotein E-deficient (apoE-/-) mouse model of atherosclerosis. The protocols outlined below are based on established methodologies for inducing and evaluating atherosclerosis in this model and provide a framework for investigating the therapeutic potential of this compound.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events. The apoE-/- mouse is a widely used animal model that spontaneously develops hypercholesterolemia and atherosclerotic lesions that resemble those in humans, particularly when fed a high-fat diet.[1]
This compound is a potent and selective inhibitor of MTP, a key protein in the assembly and secretion of chylomicrons in the intestine.[2] By specifically targeting MTP in enterocytes, this compound aims to reduce the absorption of dietary lipids and lower circulating levels of atherogenic lipoproteins without the hepatic side effects associated with systemic MTP inhibitors.[2] Studies have shown that chronic treatment with this compound in mice on a high-fat diet can decrease LDL-cholesterol and triglycerides.[2]
Data Presentation
While specific quantitative data from in-vivo studies of this compound in the apoE-/- mouse model are not publicly available in the form of detailed tables, the known effects of this compound on lipid profiles from preclinical studies are summarized below. Researchers using the following protocols can expect to generate data that would populate a similar table.
Table 1: Expected Effects of this compound on Plasma Lipid Profile in High-Fat Diet-Fed apoE-/- Mice
| Parameter | Vehicle Control (High-Fat Diet) | This compound Treatment (High-Fat Diet) | Expected Outcome |
| Total Cholesterol (mg/dL) | ↑↑ | ↓ | Reduction |
| LDL-Cholesterol (mg/dL) | ↑↑↑ | ↓↓ | Significant Reduction |
| HDL-Cholesterol (mg/dL) | ↓ | ↑ | Increase |
| Triglycerides (mg/dL) | ↑↑ | ↓↓ | Significant Reduction |
Arrow indicators (↑/↓) denote the expected direction of change relative to wild-type mice on a standard chow diet. The number of arrows indicates the expected magnitude of the change.
Table 2: Expected Effects of this compound on Atherosclerotic Lesion Development in apoE-/- Mice
| Parameter | Vehicle Control (High-Fat Diet) | This compound Treatment (High-Fat Diet) | Expected Outcome |
| Aortic Lesion Area (%) | High | Reduced | Reduction in plaque size |
| Plaque Lipid Content (e.g., Oil Red O staining) | High | Reduced | Decrease in neutral lipid accumulation |
| Plaque Macrophage Infiltration (e.g., CD68 staining) | High | Reduced | Attenuation of inflammation |
Experimental Protocols
The following protocols provide a detailed methodology for a typical study evaluating the efficacy of this compound in the apoE-/- mouse model of atherosclerosis.
Animal Model and Diet-Induced Atherosclerosis
-
Animal Model: Male or female apoE-/- mice on a C57BL/6 background are commonly used. Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Atherogenic Diet: To induce the development of significant atherosclerotic lesions, mice are fed a high-fat "Western-type" diet. A common composition is 21% fat (by weight) and 0.15-0.2% cholesterol.
-
Study Initiation: The atherogenic diet is typically initiated in mice at 6-8 weeks of age and continued for the duration of the study (e.g., 12-16 weeks).
This compound Administration
-
Formulation: this compound should be formulated in a vehicle suitable for oral administration. The specific vehicle will depend on the physicochemical properties of the compound. Common vehicles include corn oil, carboxymethylcellulose, or polyethylene glycol.
-
Dosage: The optimal dosage of this compound for efficacy in the apoE-/- mouse model needs to be determined through dose-ranging studies. Based on preclinical studies with other MTP inhibitors, a starting point could be in the range of 1-10 mg/kg body weight.
-
Administration: this compound is administered orally, typically once daily, via gavage. A control group receiving the vehicle alone must be included in the study design.
-
Treatment Duration: The treatment period should be sufficient to observe a significant effect on both lipid profiles and atherosclerotic lesion development. A duration of 8-12 weeks of treatment, concurrent with the high-fat diet feeding, is a common timeframe.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at baseline (before initiation of treatment) and at the end of the study. Blood can be collected via retro-orbital bleeding or cardiac puncture at the terminal endpoint. Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Lipid Profile Analysis:
-
Total cholesterol, HDL-cholesterol, and triglycerides are measured using commercially available enzymatic colorimetric assays.
-
LDL-cholesterol can be calculated using the Friedewald formula (if triglycerides are below 400 mg/dL) or measured directly using specific assays.
-
-
Tissue Collection:
-
At the end of the study, mice are euthanized, and the vasculature is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
-
Quantification of Atherosclerosis
-
En Face Analysis:
-
The dissected aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O to visualize lipid-rich plaques.
-
The aorta is then photographed, and the total aortic surface area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
-
-
Aortic Root Histology:
-
The heart and the proximal aorta (aortic root) are embedded in OCT compound and sectioned on a cryostat.
-
Serial sections are collected and can be stained with:
-
Oil Red O: To quantify neutral lipid accumulation within the plaques.
-
Hematoxylin and Eosin (H&E): For general morphology and plaque size measurement.
-
Masson's Trichrome: To assess collagen content and fibrous cap thickness.
-
Immunohistochemistry: Using antibodies against markers like CD68 (macrophages) to assess plaque composition and inflammation.
-
-
Stained sections are imaged, and the lesion area and composition are quantified using image analysis software.
-
Analysis of Inflammatory Markers
-
Plasma Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be measured using commercially available ELISA kits or multiplex assays (e.g., Luminex).
-
Gene Expression Analysis in Aortic Tissue:
-
A portion of the aorta can be snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction.
-
Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression of inflammatory genes such as Tnf, Il1b, Il6, Vcam1, and Icam1.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting chylomicron formation.
Caption: Experimental workflow for evaluating this compound in apoE-/- mice.
Caption: Proposed signaling pathway of this compound in atherosclerosis.
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-33 Deficiency Reduces the Progression of Atherosclerotic Plaque in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a research protocol for SLX-4090 studies
Introduction
SLX-4090 is a novel, orally administered, non-systemically available small-molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP).[1][2] It is specifically designed to act within the enterocytes of the gastrointestinal tract to block the absorption of dietary fats.[1][3] By inhibiting MTP, this compound prevents the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides and cholesterol into the systemic circulation.[1][4][5] This enterocyte-specific mechanism allows this compound to lower postprandial lipid levels and potentially manage dyslipidemia, while avoiding the hepatic toxicities associated with first-generation, systemically absorbed MTP inhibitors.[2][6] These application notes provide a comprehensive research protocol for preclinical and clinical studies involving this compound.
Mechanism of Action: Enterocyte-Specific MTP Inhibition
MTP is an essential chaperone protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[4][5] In the intestine, MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids to Apolipoprotein B-48 (ApoB), a critical step in the formation of chylomicrons.[1][5] this compound selectively inhibits this process within the enterocyte. Due to its design, it is not absorbed into the systemic or portal vein circulation, thereby preventing interaction with MTP in the liver and other tissues and avoiding associated side effects like hepatic steatosis.[3][6]
Caption: Mechanism of this compound in inhibiting MTP-mediated chylomicron assembly in enterocytes.
Preclinical Research Protocols
A step-by-step approach is crucial for evaluating the efficacy, pharmacokinetics, and safety of this compound in preclinical models.
Caption: Workflow for the preclinical evaluation of this compound.
2.1. In Vitro Assays
-
Protocol 2.1.1: MTP Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MTP.
-
Methodology: Utilize a commercially available MTP inhibitor screening kit that measures the transfer of a fluorescently labeled lipid substrate between donor and acceptor vesicles.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Incubate the dilutions with recombinant human MTP, donor, and acceptor vesicles.
-
Initiate the reaction and monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of lipid transfer for each concentration.
-
-
Endpoint: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound. The reported IC50 for this compound is approximately 8 nM.[4][6]
-
-
Protocol 2.1.2: Apolipoprotein B (ApoB) Secretion Assay in Caco-2 Cells
-
Objective: To confirm the inhibitory effect of this compound on chylomicron assembly and secretion in a human intestinal cell line.
-
Methodology: Use differentiated Caco-2 cells, which form a polarized monolayer and secrete ApoB-containing lipoproteins.
-
Procedure:
-
Culture Caco-2 cells on permeable supports until fully differentiated.
-
Pre-incubate the cells with various concentrations of this compound.
-
Add an oleic acid-containing medium to the apical side to stimulate lipoprotein synthesis.
-
After an incubation period (e.g., 24 hours), collect the basolateral medium.
-
Quantify the amount of secreted ApoB in the medium using an ELISA kit.
-
-
Endpoint: Measure the reduction in ApoB secretion. This compound has been shown to inhibit ApoB secretion with an IC50 of approximately 9.6 nM in this model.[6][7]
-
2.2. In Vivo Animal Models
-
Protocol 2.2.1: Oral Fat Tolerance Test (OFTT)
-
Objective: To assess the pharmacodynamic effect of this compound on postprandial triglyceride levels.
-
Methodology: Administer an oral fat challenge to fasted rodents and measure the subsequent rise in plasma triglycerides.
-
Procedure:
-
Fast animals (e.g., Sprague-Dawley rats) overnight.
-
Administer this compound or vehicle via oral gavage.
-
After a set time (e.g., 1 hour), administer a bolus of lipid (e.g., corn oil).
-
Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6 hours) post-lipid challenge.
-
Measure plasma triglyceride concentrations.
-
-
Endpoint: Calculate the area under the curve (AUC) for the triglyceride excursion. This compound has demonstrated an ED50 of ~7 mg/kg and a reduction of postprandial lipids by over 50% in rats.[6]
-
-
Protocol 2.2.2: Pharmacokinetic (PK) Analysis
-
Objective: To confirm the lack of systemic and portal vein exposure to this compound after oral administration.
-
Methodology: Administer single or multiple oral doses of this compound to rodents and measure plasma concentrations.
-
Procedure:
-
Administer this compound orally to fasted animals.
-
Collect blood samples from the portal vein and systemic circulation (e.g., tail vein) at multiple time points.
-
Process plasma and analyze for this compound concentration using a validated LC-MS/MS method.
-
-
Endpoint: Determine the concentration of this compound in plasma. Studies have shown that this compound is not detectable in systemic or portal vein serum (lower limit of quantitation ~5 ng/ml).[6]
-
-
Protocol 2.2.3: Hepatotoxicity Assessment
-
Objective: To demonstrate the safety of this compound with respect to liver function and fat accumulation.
-
Methodology: Assess liver enzymes and hepatic fat content following chronic administration.
-
Procedure:
-
Administer this compound or a systemically available MTP inhibitor (as a positive control) to animals daily for an extended period (e.g., 6 weeks).
-
Collect blood periodically to measure liver enzymes (ALT, AST).
-
At the end of the study, harvest the liver, measure its weight, and quantify hepatic triglyceride content.
-
-
Endpoint: Compare liver enzyme levels and hepatic fat content between treatment groups. This compound has been shown to cause no elevation of liver enzymes or increase in hepatic fat.[1][6]
-
Clinical Trial Protocols
The clinical development of this compound involves assessing its safety, tolerability, pharmacokinetics, and efficacy in humans.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SLX-4090: A Tool for Investigating Intestinal Lipid Absorption
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SLX-4090 is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) that is specifically designed to act within the enterocytes of the gastrointestinal tract.[1] Unlike first-generation MTP inhibitors, this compound has limited systemic absorption, thereby minimizing the risk of hepatic steatosis and other systemic side effects associated with MTP inhibition in the liver.[1][2] This intestine-specific mechanism of action makes this compound a valuable research tool for studying the intricate processes of intestinal lipid absorption and chylomicron assembly. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound exerts its effects by inhibiting MTP, an essential intracellular lipid transfer protein. MTP is responsible for the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB) within the endoplasmic reticulum of enterocytes. This process is a critical step in the assembly of chylomicrons, the large lipoprotein particles that transport dietary lipids from the intestine into the circulation. By inhibiting MTP, this compound prevents the proper lipidation of apoB, leading to its intracellular degradation and a subsequent reduction in chylomicron secretion.[1][3] This targeted inhibition of intestinal lipid absorption results in a significant decrease in postprandial plasma triglyceride and cholesterol levels.[1][2]
Caption: Mechanism of action of this compound in an enterocyte.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| MTP Inhibition IC₅₀ | - | ~8 nM | [2] |
| ApoB Secretion IC₅₀ | Caco-2 cells | ~9.6 nM | [2] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Species | Model | Dose | Effect | Reference |
| Rat | Oral administration | ED₅₀ ~7 mg/kg | >50% reduction in postprandial lipids | [2] |
| Mouse | High-fat diet | Not specified | Decreased LDL-C and triglycerides, weight loss | [2] |
| ApoE -/- Mouse | High-fat diet | Not specified | >50% reduction in serum LDL-C and triglycerides | [4] |
Table 3: Clinical Efficacy of this compound (Phase 1 & 2a)
| Study Phase | Population | Dose | Effect on Triglycerides | Effect on LDL-Cholesterol | Reference |
| Phase 1a | Healthy Volunteers | 50 mg & 200 mg | >60% reduction vs. placebo (AUC₀₋₂₄h) | - | [1] |
| Phase 1a | Healthy Volunteers | 400 mg & 800 mg | Mean maximal % increase over baseline less than half of placebo | - | [1] |
| Phase 2a | Dyslipidemic Patients | 200 mg (once or three times daily for 14 days) | Clinically significant reductions in postprandial triglycerides | Clinically significant reductions in fasting LDL-C | [5] |
Experimental Protocols
In Vitro Studies
Protocol 1: Caco-2 Cell Apolipoprotein B (ApoB) Secretion Assay
This protocol is designed to assess the effect of this compound on the secretion of ApoB from Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable supports (e.g., Transwell inserts) and allow them to differentiate for 18-21 days, with media changes every 2-3 days. Differentiated cells will form a polarized monolayer.
-
-
Treatment and Lipid Challenge:
-
Two hours prior to the experiment, wash the cells with serum-free DMEM.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) in serum-free DMEM for 1 hour.
-
Prepare a lipid challenge medium by adding an oleic acid/bovine serum albumin complex to serum-free DMEM.
-
Remove the pre-incubation medium and add the lipid challenge medium containing the respective concentrations of this compound or vehicle to the apical side of the Caco-2 monolayer.
-
Incubate for 24 hours.
-
-
ApoB Measurement:
-
Collect the basolateral medium.
-
Quantify the amount of secreted ApoB in the basolateral medium using a human ApoB-specific ELISA kit according to the manufacturer's instructions.
-
Normalize the ApoB concentration to the total cell protein content.
-
Caption: Workflow for Caco-2 cell ApoB secretion assay.
In Vivo Studies
Protocol 2: Oral Fat Tolerance Test (OFTT) in Rodents
This protocol is used to evaluate the in vivo efficacy of this compound in reducing postprandial lipemia.
-
Animals and Acclimation:
-
Use male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimate the animals for at least one week with ad libitum access to standard chow and water.
-
-
Dosing and Fasting:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 1-30 mg/kg).
-
-
Fat Challenge and Blood Collection:
-
One hour after drug administration, administer a lipid challenge (e.g., corn oil or olive oil, 5-10 ml/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (pre-fat challenge) and at various time points post-fat challenge (e.g., 1, 2, 4, 6, and 8 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Lipid Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma triglyceride and total cholesterol concentrations using commercially available enzymatic kits.
-
Calculate the area under the curve (AUC) for the plasma triglyceride and cholesterol profiles to assess the overall effect of this compound.
-
Caption: Experimental workflow for the oral fat tolerance test.
Protocol 3: Chronic Efficacy Study in ApoE -/- Mice
This protocol is designed to assess the long-term effects of this compound on plasma lipids and atherosclerosis in a relevant mouse model.
-
Animals and Diet:
-
Use male ApoE -/- mice, which are prone to developing hypercholesterolemia and atherosclerosis.
-
Feed the mice a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) to induce dyslipidemia.
-
-
Treatment:
-
After a period of high-fat diet feeding to establish hyperlipidemia, divide the mice into treatment groups.
-
Administer this compound or vehicle control daily via oral gavage or mixed in the diet for a specified duration (e.g., 8-12 weeks).
-
-
Monitoring and Analysis:
-
Monitor body weight and food intake regularly.
-
Collect blood samples periodically (e.g., every 4 weeks) to measure fasting plasma triglyceride and cholesterol levels.
-
At the end of the study, euthanize the animals and collect blood for final lipid analysis.
-
Perfuse the aorta with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and perform en face analysis of atherosclerotic lesion area after staining with Oil Red O.
-
Collect the liver for histological analysis of steatosis (e.g., H&E staining) and measurement of liver enzyme levels in plasma (ALT, AST) to assess potential toxicity.
-
Conclusion
This compound is a valuable pharmacological tool for the targeted investigation of intestinal lipid absorption. Its enterocyte-specific MTP inhibition allows for the elucidation of the role of chylomicron assembly in various physiological and pathophysiological states without the confounding effects of systemic MTP inhibition. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of lipid metabolism, dyslipidemia, and related metabolic disorders.
References
- 1. Measurement of cholesterol and triglyceride levels in plasma [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Blocking microsomal triglyceride transfer protein interferes with apoB secretion without causing retention or stress in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
SLX-4090: An Application Guide for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLX-4090 is a novel, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) designed for the management of dyslipidemia, a key component of metabolic syndrome.[1][2] Developed by Surface Logix, this compound distinguishes itself from first-generation MTP inhibitors through its enterocyte-specific action.[1][2] This targeted mechanism aims to reduce postprandial hyperlipidemia by inhibiting the assembly and secretion of chylomicrons from the intestine, thereby preventing the transport of dietary triglycerides and cholesterol into the systemic circulation.[1][3] The key innovation of this compound lies in its minimal systemic absorption, which is intended to avoid the hepatotoxicity associated with earlier, systemically active MTP inhibitors.[1][4] Preclinical and early clinical studies have demonstrated its potential in lowering triglyceride and LDL-cholesterol levels while potentially promoting weight loss, making it a promising candidate for further investigation in the context of metabolic disorders.[2][5]
Mechanism of Action
This compound is a potent inhibitor of MTP, a critical intracellular lipid transfer protein highly expressed in the enterocytes of the jejunum and in hepatocytes.[2][6] MTP facilitates the transfer of neutral lipids, such as triglycerides and cholesteryl esters, to nascent apolipoprotein B (apoB), a crucial step in the formation of triglyceride-rich lipoproteins.[6] In the intestine, MTP is essential for the assembly of chylomicrons, which transport dietary fats.[2][3] By selectively inhibiting MTP in the gastrointestinal tract, this compound effectively reduces the formation and secretion of chylomicrons, leading to a decrease in the absorption of dietary fats and a subsequent reduction in postprandial triglyceride levels.[1][4] Its design ensures it is not absorbed into the systemic circulation, thus avoiding the inhibition of hepatic MTP and the associated risks of liver fat accumulation and elevated liver enzymes.[1][2]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (MTP Inhibition) | ~8 nM | --- | [2] |
| IC₅₀ (ApoB Secretion) | ~9.6 nM | Caco-2 cells | [2] |
| ED₅₀ (Postprandial Lipid Reduction) | ~7 mg/kg | Rat | [2] |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Rat | --- | Acute | >50% reduction in postprandial lipids. | [2] |
| Mice (High-Fat Diet) | --- | Chronic | Decreased LDL-C and triglycerides; weight loss; no elevation of liver enzymes or hepatic fat. | [2] |
| ApoE-/- Mice | --- | --- | Reduced serum LDL-C and triglycerides by >50% with no change in hepatic lipids. | [5] |
Table 3: Clinical Efficacy of this compound (Phase 1A Study in Healthy Male Volunteers)
| Dosage | Effect on Postprandial Triglycerides | Reference |
| 50 mg and 200 mg | 50% reduction in AUC₀₋₂₄ₕ. | [1] |
| 100 mg (after high-fat meal) | Substantial reduction in postprandial rise. | [1] |
| 400 mg and 800 mg | Mean maximal percentage increase over baseline was less than half of placebo. | [1] |
Table 4: Preliminary Phase 2 Clinical Trial Data (Patients with Type 2 Diabetes on Metformin)
| Parameter | Reduction vs. Placebo | Reference |
| Postprandial Triglycerides | 35% | [5][7] |
| Postprandial Fatty Acids | 35% | [5][7] |
Table 5: Safety and Pharmacokinetics of this compound
| Parameter | Finding | Species | Reference |
| Plasma Detection | Not detected in plasma after 6 weeks of treatment at efficacious doses. | Animal | [1] |
| Systemic/Portal Vein Serum Detection | Not detected (Lower limit of quantitation ~5 ng/ml) after single or multiple oral doses. | Rodent | [2] |
| Hepatic Triglyceride Secretion | Did not inhibit when co-administered with tyloxapol. | --- | [2] |
| Chronic Dosing Toxicity (90 days) | No toxicity observed. | Rat (up to 1000 mg/kg/day) | [2] |
| Single Dose Toxicity | No toxicity seen. | Animal (up to 2000 mg/kg) | [1] |
| Human Plasma Detection | Not detectable. | Human | [1] |
| Adverse Events (Phase 1A) | Well tolerated with no serious adverse events. | Human | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Apolipoprotein B (ApoB) Secretion in Caco-2 Cells
Objective: To determine the in vitro potency of this compound in inhibiting the secretion of ApoB, a key component of chylomicrons, from a human intestinal epithelial cell line.
Methodology:
-
Cell Culture: Caco-2 cells are cultured to a confluent monolayer on permeable supports to allow for differentiation into a polarized epithelial layer that mimics the intestinal barrier.
-
Compound Treatment: Differentiated Caco-2 cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Lipid Challenge: Following pre-incubation, cells are exposed to a lipid-rich medium (e.g., containing oleic acid) to stimulate the production and secretion of ApoB-containing lipoproteins.
-
Sample Collection: After a defined incubation period, basolateral media is collected.
-
ApoB Quantification: The concentration of ApoB in the collected media is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of ApoB secretion inhibition against the logarithm of the this compound concentration.
Protocol 2: Assessment of Postprandial Triglyceridemia in a Rodent Model
Objective: To evaluate the in vivo efficacy of this compound in reducing the rise in plasma triglycerides following a lipid challenge in rats.
Methodology:
-
Animal Acclimation and Fasting: Male Sprague-Dawley rats are acclimated to the facility and then fasted overnight to ensure a baseline lipid profile.
-
Compound Administration: A single oral dose of this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg) or vehicle is administered by gavage.
-
Lipid Challenge: After a set period post-dosing (e.g., 1 hour), an oral lipid challenge (e.g., corn oil) is administered to all animals.
-
Blood Sampling: Blood samples are collected serially from the tail vein at baseline (pre-dose) and at multiple time points after the lipid challenge (e.g., 1, 2, 4, 6, 8 hours).
-
Triglyceride Measurement: Plasma is isolated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration-time profile is calculated for each treatment group. The effective dose 50 (ED₅₀) is determined by plotting the percentage reduction in the triglyceride AUC against the this compound dose.
Logical Relationship of this compound's Therapeutic Approach
The therapeutic rationale for this compound in metabolic syndrome is based on a targeted, localized intervention to mitigate a key pathological feature—postprandial hyperlipidemia—while avoiding systemic side effects that have hindered previous MTP inhibitors.
References
- 1. login.medscape.com [login.medscape.com]
- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postprandial Hyperlipidemia and Remnant Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Triglyceride Transfer Protein: From Lipid Metabolism to Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SLX-4090 Solubility: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for working with SLX-4090, focusing on its solubility challenges in aqueous solutions. By understanding its chemical properties and following recommended protocols, users can achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) with an IC50 of approximately 8 nM.[1][2][3][4] It is designed to act specifically in the enterocytes of the gastrointestinal tract to prevent the formation and secretion of chylomicrons, which are responsible for transporting dietary triglycerides and cholesterol into the bloodstream.[5][6] As an orally administered drug intended for localized action within the gut, this compound was designed to have limited systemic absorption, a characteristic often associated with low aqueous solubility.[1][5] This inherent low solubility can present challenges when preparing solutions for in vitro and other experimental assays that require an aqueous environment.
Q2: What are the known solubility properties of this compound?
| Solvent | Solubility Range |
| DMSO | 1-10 mg/mL (Sparingly soluble)[3] |
| Ethanol | 0.1-1 mg/mL (Slightly soluble)[3] |
Q3: How should I prepare a stock solution of this compound?
Given its limited aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is a common choice due to its higher solvating capacity for this compound.
Q4: What is the mechanism of action for this compound?
This compound inhibits the microsomal triglyceride transfer protein (MTP).[3][4][6] MTP is crucial for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[5][7] By inhibiting MTP in enterocytes, this compound blocks the formation of chylomicrons, thereby reducing the absorption of dietary fats and cholesterol.[5]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This section provides a step-by-step guide to address common solubility problems encountered during experimental work with this compound.
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous medium.
-
Increase the Cosolvent Percentage: If experimentally permissible, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a Surfactant: For in vitro assays, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to create micelles that encapsulate the hydrophobic this compound and improve its apparent solubility.
-
Sonication: Gentle sonication of the solution in a water bath can help to break down small precipitates and facilitate dissolution.
-
Warming: Gently warming the solution may temporarily increase solubility. Ensure the temperature is compatible with the stability of this compound and other components of your assay.
Issue 2: Inconsistent results in biological assays.
Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound during the experiment.
Root Cause: Poor solubility leading to a lower effective concentration of the compound than intended. Precipitation of the compound over the course of the experiment.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation. Use a light source and look for cloudiness or visible particles.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
Incorporate a Solubility Check: Perform a preliminary experiment to determine the practical solubility limit of this compound in your specific experimental buffer and under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out 5.47 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
-
Visualizations
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|913541-47-6|COA [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 6. This compound | C31H25F3N2O4 | CID 53497429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SLX-4090 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SLX-4090 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] It is designed to act specifically within the enterocytes of the gastrointestinal tract. By inhibiting MTP, this compound prevents the assembly and secretion of chylomicrons, which are lipoprotein particles responsible for the transport of dietary triglycerides and cholesterol from the intestine into the bloodstream.[2] This localized action in the gut is intended to reduce the systemic absorption of dietary fats.[2]
Q2: What is the in vitro potency of this compound?
A2: this compound has a reported IC50 value of approximately 8 nM for the inhibition of MTP.[3] In Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal barrier, this compound inhibits the secretion of apolipoprotein B (apoB) with an IC50 value of approximately 9.6 nM.[3]
Q3: What is a recommended starting dose for in vivo animal studies?
A3: For in vivo studies in rats, an oral administration of this compound has been shown to reduce postprandial lipids by over 50% with an ED50 value of approximately 7 mg/kg.[3] Chronic treatment in mice on a high-fat diet has also demonstrated efficacy in reducing LDL-cholesterol and triglycerides.[3] Toxicity studies in rats have shown no adverse effects at doses up to 1000 mg/kg per day for 90 days.[3] Therefore, a starting dose in the range of 10-50 mg/kg for efficacy studies in rodents can be considered, with adjustments based on the specific animal model and experimental goals.
Q4: How should this compound be formulated for in vitro experiments?
A4: this compound is a poorly water-soluble compound. For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] Subsequently, this stock solution can be diluted in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically less than 0.5%) to avoid solvent-induced artifacts. For cellular assays, the use of a serum-free medium for the initial dilution of the compound is advisable to prevent binding to serum proteins.
Q5: What are the potential off-target effects of this compound?
A5: this compound was specifically designed to be an enterocyte-specific MTP inhibitor with limited systemic absorption to avoid the hepatic side effects observed with first-generation MTP inhibitors.[2][5] Preclinical studies have shown that at efficacious doses, this compound is not detectable in plasma.[2][3] However, at very high doses, the potential for systemic exposure and off-target effects should be considered. It is always recommended to include appropriate controls in your experiments to monitor for any unexpected effects.
Troubleshooting Guides
In Vitro MTP Inhibition Assays
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | 1. Autofluorescence of this compound.2. Contamination of reagents or microplates. | 1. Run a control with this compound alone to determine its intrinsic fluorescence at the assay wavelengths.2. Use high-quality, fresh reagents and plates specifically designed for fluorescence assays. |
| Low signal-to-noise ratio | 1. Insufficient MTP activity.2. Suboptimal substrate concentration.3. Inactive this compound. | 1. Ensure the MTP source (e.g., liver microsomes, purified protein) is active. Run a positive control with a known MTP inhibitor.2. Titrate the fluorescently labeled lipid substrate to determine the optimal concentration.3. Verify the integrity and concentration of the this compound stock solution. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting.2. Gently vortex or mix all solutions thoroughly before adding to the assay plate.3. Maintain a stable temperature throughout the assay incubation period. |
Caco-2 Cell-Based Assays
| Issue | Possible Cause | Recommended Solution |
| High variability in apoB secretion | 1. Inconsistent cell seeding density.2. Variation in cell monolayer integrity.3. Presence of serum in the assay medium. | 1. Ensure a uniform cell seeding density to achieve a consistent cell monolayer.2. Monitor the transepithelial electrical resistance (TEER) to confirm the integrity of the Caco-2 cell monolayer before adding the compound.3. Use serum-free medium during the treatment with this compound to avoid interference from serum components. |
| Cell toxicity observed | 1. This compound concentration is too high.2. High concentration of organic solvent (e.g., DMSO).3. Prolonged incubation time. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.2. Ensure the final concentration of the solvent is below the cytotoxic level for Caco-2 cells (typically <0.5% for DMSO).3. Optimize the incubation time to achieve MTP inhibition without causing significant cell death. |
| No significant inhibition of apoB secretion | 1. This compound is not reaching the intracellular MTP.2. Insufficient incubation time.3. Degraded this compound. | 1. Confirm the permeability of this compound in your Caco-2 cell model.2. Perform a time-course experiment to determine the optimal incubation time for MTP inhibition.3. Use a freshly prepared solution of this compound. |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | System |
| MTP IC50 | ~8 nM | Purified MTP |
| apoB Secretion IC50 | ~9.6 nM | Caco-2 cells |
In Vivo Efficacy and Dosage of this compound in Preclinical Models
| Species | Dose | Effect |
| Rat | ED50 ~7 mg/kg (oral) | >50% reduction in postprandial lipids |
| Mouse | Chronic treatment (high-fat diet) | Decreased LDL-C and triglycerides |
| Rat | Up to 1000 mg/kg/day for 90 days | No observed toxicity |
Clinical Trial Dosages of this compound
| Phase | Dosage Regimen | Population |
| Phase 1 | 50 mg, 100 mg, 200 mg TID | Healthy Volunteers |
| Phase 2a | 200 mg QD or TID | Dyslipidemic Patients |
TID: three times a day; QD: once a day.
Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MTP activity assay kits.
Materials:
-
Purified MTP or liver microsomes
-
Fluorescently labeled lipid substrate (e.g., NBD-triolein)
-
Donor and acceptor vesicles
-
Assay buffer (e.g., 150 mM Tris-HCl, pH 7.4, 40 mM NaCl, 1 mM EDTA)
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare reaction mixture: In each well of the black 96-well plate, add the assay buffer, donor vesicles containing the fluorescently labeled lipid, and acceptor vesicles.
-
Add this compound: Add the diluted this compound solutions or vehicle control (assay buffer with the same DMSO concentration) to the respective wells.
-
Initiate the reaction: Add the MTP source (purified protein or microsomes) to each well to start the transfer reaction.
-
Incubate: Incubate the plate at 37°C, protected from light, for a predetermined time (e.g., 60 minutes).
-
Measure fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Data analysis: Calculate the percent inhibition of MTP activity for each concentration of this compound and determine the IC50 value.
Caco-2 Cell ApoB Secretion Assay
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell inserts
-
Serum-free medium
-
This compound
-
DMSO
-
ELISA kit for human apoB
Procedure:
-
Cell culture: Culture Caco-2 cells on Transwell inserts until a differentiated and polarized monolayer is formed (typically 21 days).
-
Monitor monolayer integrity: Measure the TEER of the cell monolayers to ensure their integrity.
-
Prepare this compound treatment solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations.
-
Treatment: Wash the Caco-2 cell monolayers with serum-free medium. Add the this compound treatment solutions or vehicle control to the apical side of the Transwell inserts.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Collect basolateral medium: After incubation, collect the medium from the basolateral compartment of the Transwell inserts.
-
Measure apoB concentration: Quantify the concentration of apoB in the collected medium using a human apoB ELISA kit according to the manufacturer's instructions.
-
Data analysis: Calculate the percent inhibition of apoB secretion for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits MTP in enterocytes, blocking chylomicron assembly.
Caption: Workflow for determining the in vitro inhibitory activity of this compound on MTP.
Caption: A logical guide for troubleshooting experiments with low MTP inhibition.
References
- 1. This compound|913541-47-6|COA [dcchemicals.com]
- 2. login.medscape.com [login.medscape.com]
- 3. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in SLX-4090 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SLX-4090 in their experiments. The information is tailored for scientists and professionals in the field of drug development and lipid metabolism research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the microsomal triglyceride transfer protein (MTP) that is designed to act specifically in the enterocytes of the gastrointestinal tract.[1] By inhibiting MTP, this compound prevents the assembly and secretion of chylomicrons, which are lipoprotein particles responsible for the transport of dietary triglycerides and cholesterol from the intestine into the systemic circulation.[1] This enterocyte-specific action is intended to avoid the hepatic side effects associated with first-generation, systemically absorbed MTP inhibitors.[2][3]
Q2: In which in vitro model is the activity of this compound typically assessed?
A2: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a commonly used in vitro model to evaluate the activity of this compound.[2][3][4] These cells form tight junctions and express MTP, making them a suitable model for studying intestinal lipid absorption and lipoprotein secretion.
Q3: What are the expected outcomes of a successful this compound experiment in Caco-2 cells?
A3: In a well-executed experiment, treatment of differentiated Caco-2 cells with this compound is expected to lead to a dose-dependent decrease in the secretion of apolipoprotein B (apoB)-containing lipoproteins from the basolateral side of the cell monolayer.[2][4] A corresponding reduction in the appearance of triglycerides in the basolateral medium should also be observed.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: Preclinical studies have shown that this compound is designed for enterocyte-specific MTP inhibition with minimal systemic absorption.[2] In Caco-2 cells, it has been demonstrated to inhibit apoB secretion without affecting the secretion of apolipoprotein A1 (apoA1).[2] However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in your experimental design.
Troubleshooting Inconsistent Results
Issue 1: High Variability in ApoB Secretion Inhibition Between Experiments
| Possible Cause | Troubleshooting Step |
| Caco-2 Cell Culture Inconsistency | - Standardize Cell Passage Number: Use Caco-2 cells within a consistent and relatively low passage number range (e.g., passages 30-50) for all experiments. High passage numbers can lead to phenotypic drift and altered MTP expression. - Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the formation of tight junctions. TEER values should be stable and consistent before initiating the experiment. - Verify Cell Differentiation: Allow Caco-2 cells to differentiate for a sufficient period (typically 21 days) after seeding on permeable supports. |
| Inconsistent this compound Preparation | - Freshly Prepare Solutions: Prepare this compound solutions fresh for each experiment from a validated stock. - Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture medium. Precipitation of the compound will lead to inaccurate dosing. |
| Variability in Lipid Supplementation | - Consistent Lipid Source and Preparation: Use a consistent source and preparation method for the lipid mixture (e.g., oleic acid) used to stimulate chylomicron secretion. The composition and concentration of fatty acids can significantly impact apoB secretion.[5] |
Issue 2: No Significant Inhibition of Triglyceride Secretion Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | - Perform Dose-Response Curve: If not already done, perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental conditions. The reported IC50 for apoB secretion in Caco-2 cells is approximately 9.6 nM.[2] - Verify Compound Activity: Test the activity of your this compound stock against a positive control MTP inhibitor. |
| Inefficient Lipid Uptake by Cells | - Assess Cell Health: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the Caco-2 cells are healthy and metabolically active. - Optimize Lipid Delivery: Ensure that the lipid supplement is properly emulsified and delivered to the apical side of the Caco-2 monolayer. |
| Issues with Triglyceride Assay | - Validate Assay Sensitivity: Confirm that your triglyceride quantification assay is sensitive enough to detect the expected changes in the basolateral medium. - Include Proper Controls: Run appropriate controls for the triglyceride assay, including a standard curve and vehicle-treated cells. |
Data Presentation
Table 1: Expected IC50 Values for this compound in In Vitro Assays
| Assay | Cell Line/System | Reported IC50 | Reference |
| MTP Inhibition | - | ~8 nM | [2] |
| Apolipoprotein B Secretion | Caco-2 cells | ~9.6 nM | [2] |
Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound
| Animal Model | Dosing | Key Finding | Reference |
| Rats | Oral administration | Reduced postprandial lipids by >50% (ED50 ~7 mg/kg) | [2] |
| Mice (high-fat diet) | Chronic treatment | Decreased LDL-C and triglycerides | [2] |
Experimental Protocols
Protocol 1: MTP Inhibition and ApoB Secretion Assay in Caco-2 Cells
This protocol is a representative example for assessing the effect of this compound on apoB secretion.
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO2 to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring TEER.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in serum-free medium containing a lipid supplement (e.g., 0.8 mM oleic acid complexed to albumin) to stimulate chylomicron production.
-
Wash the apical and basolateral chambers of the cell culture inserts with serum-free medium.
-
Add the this compound-containing medium to the apical chamber and fresh serum-free medium to the basolateral chamber.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the medium from the basolateral chamber.
-
Quantify the amount of secreted apoB in the basolateral medium using a human apoB-specific ELISA kit.
-
Perform a cell viability assay on the Caco-2 monolayer to assess any potential cytotoxicity of the treatment.
-
-
Data Analysis:
-
Calculate the percentage of apoB secretion inhibition for each this compound concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in an intestinal enterocyte.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. login.medscape.com [login.medscape.com]
- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of saturated, mono-, and polyunsaturated fatty acids on the secretion of apo B containing lipoproteins by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of SLX-4090 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SLX-4090 observed in preclinical studies. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how is it designed to minimize off-target effects?
This compound is a potent, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2] Its primary mechanism is to selectively inhibit MTP within the enterocytes of the gastrointestinal tract.[1][3] This inhibition prevents the assembly and secretion of chylomicrons, which are responsible for transporting dietary triglycerides and cholesterol into the systemic circulation.[1][3]
The key design feature of this compound aimed at minimizing off-target effects is its high degree of intestinal selectivity.[1][4] It is not absorbed into the systemic circulation, thus avoiding interactions with MTP in other tissues where it is expressed, such as the liver, heart, and reproductive organs.[1][4] This targeted delivery is intended to prevent the liver toxicity (e.g., elevated liver enzymes and hepatic steatosis) that was a significant issue with first-generation, systemically available MTP inhibitors.[2][5]
Q2: We are observing unexpected changes in hepatic lipid levels in our animal models treated with this compound. Is this a known off-target effect?
Based on extensive preclinical data, this compound is not expected to directly affect hepatic lipid metabolism. Studies in mice on a high-fat diet showed that chronic treatment with this compound resulted in decreased LDL-C and triglycerides without an increase in hepatic fat or elevation of liver enzymes.[2] Furthermore, when co-administered with tyloxapol (a compound that blocks the clearance of triglycerides from the plasma), this compound did not inhibit the secretion of hepatic triglycerides, which is consistent with its lack of systemic exposure.[2]
If you are observing unexpected changes in liver lipid profiles, consider the following troubleshooting steps:
-
Confirm Lack of Systemic Exposure: Verify that this compound is not detectable in plasma samples. The lower limit of quantitation in preclinical studies was approximately 5 ng/ml.[2]
-
Evaluate Animal Model: Certain animal models may have underlying conditions that could influence hepatic lipid metabolism independent of the drug's direct action.
-
Review Dosing and Administration: Ensure the correct dosage and oral administration protocol are being followed.
Q3: Could this compound have off-target effects on apolipoprotein secretion other than ApoB?
Preclinical studies in Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, have shown that this compound specifically inhibits the secretion of apolipoprotein B (ApoB) with an IC50 value of approximately 9.6 nM.[2] The same studies demonstrated that it does not affect the secretion of apolipoprotein A1 (ApoA1).[2] This suggests a specific effect on the chylomicron assembly pathway, which is dependent on ApoB.
Q4: What is the safety and toxicity profile of this compound in preclinical studies? Have any adverse events been noted?
This compound has demonstrated a favorable safety profile in preclinical animal studies. No toxicity was observed in single-dose studies in animals at levels up to 2000 mg/kg.[1] In chronic dosing studies, no toxicity was seen in rats administered up to 1000 mg/kg per day for 90 days, or in dogs at doses up to 500 mg/kg.[1][2] Importantly, at efficacious doses, there was no evidence of fat buildup in the liver or increases in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/Model | Value | Reference |
| MTP Inhibition (IC50) | In Vitro | ~8 nM | [2] |
| Apolipoprotein B Secretion Inhibition (IC50) | Caco-2 cells | ~9.6 nM | [2] |
| Postprandial Lipid Reduction (ED50) | Rats | ~7 mg/kg | [2] |
Table 2: Preclinical Safety and Tolerability of this compound
| Study Type | Species | Dose | Duration | Findings | Reference |
| Single Dose Toxicity | Animals | Up to 2000 mg/kg | Single Dose | No toxicity observed. | [1] |
| Chronic Dosing Toxicity | Rats | 1000 mg/kg/day | 90 days | No toxicity observed. | [2] |
| Chronic Dosing Toxicity | Dogs | Up to 500 mg/kg | Chronic | No toxicity observed. | [1] |
| Hepatic Safety | Mice (high-fat diet) | Efficacious Doses | 6 weeks | No increase in liver fat or enzymes (ALT, AST). | [1][2] |
| Systemic Exposure | Rodents | Single and Multiple Doses | N/A | Not detected in systemic or portal vein serum (LLOQ ~5 ng/ml). | [2] |
Experimental Protocols
Protocol 1: Assessment of In Vitro Apolipoprotein Secretion
-
Cell Culture: Caco-2 cells are cultured to confluence on permeable supports to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Lipid Challenge: A lipid-rich medium is added to the apical side of the cell monolayer to stimulate the production and secretion of lipoproteins.
-
Sample Collection: After a defined incubation period, basolateral media is collected.
-
Quantification: The concentrations of ApoB and ApoA1 in the basolateral media are quantified using enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The IC50 value for the inhibition of each apolipoprotein is calculated by plotting the concentration of the apolipoprotein against the log of the this compound concentration.
Protocol 2: Evaluation of Postprandial Lipids in Rodents
-
Animal Acclimation: Rats are fasted overnight to establish a baseline lipid level.
-
Drug Administration: A single oral dose of this compound or vehicle is administered via gavage.
-
Lipid Challenge: After a set period (e.g., 1 hour), an oral fat challenge (e.g., corn oil) is administered to all animals.
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge (e.g., 0, 2, 4, 6, 8 hours).
-
Lipid Analysis: Plasma is isolated, and triglyceride levels are measured using a commercial assay kit.
-
Data Analysis: The area under the curve (AUC) for the postprandial triglyceride response is calculated for each treatment group to determine the extent of lipid absorption inhibition. The ED50 is then calculated based on the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in an intestinal enterocyte.
Caption: Workflow for assessing postprandial lipid reduction in rodents.
Caption: Troubleshooting guide for unexpected hepatic lipid changes.
References
- 1. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H25F3N2O4 | CID 53497429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Managing gastrointestinal side effects of MTP inhibitors in animal models
Welcome to the Technical Support Center for managing gastrointestinal (GI) side effects of Microsomal Triglyceride Transfer Protein (MTP) inhibitors in animal models. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are MTP inhibitors and what is their mechanism of action?
A: Microsomal Triglyceride Transfer Protein (MTP) inhibitors are a class of drugs that lower lipid levels by blocking the MTP protein.[1] This protein is essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons from the intestine and very-low-density lipoproteins (VLDL) from the liver.[1][2] By inhibiting MTP, these drugs effectively reduce the absorption of dietary fats and the secretion of lipids into the bloodstream, leading to lower plasma levels of cholesterol and triglycerides.[2][3]
Q2: Why do MTP inhibitors cause gastrointestinal side effects?
A: The primary mechanism of action is also the cause of the most common side effects. MTP is highly expressed in the enterocytes of the small intestine.[3] Inhibition of MTP in these cells blocks the assembly and release of chylomicrons, which are responsible for transporting dietary fat.[4] This blockage leads to an accumulation of triglycerides and other lipids within the intestinal cells.[3] This lipid accumulation can cause enterocyte stress, leading to common GI disturbances such as diarrhea, steatorrhea (oily stools), nausea, and vomiting.[1][3]
Q3: What are the most common GI side effects observed in animal models?
A: The most frequently reported GI side effects across various animal models include vomiting, diarrhea, loose stools, reduced appetite (anorexia), and consequently, weight loss.[5][6] In canine studies with the MTP inhibitor Dirlotapide, vomiting and loose stools are the most common clinical signs, often occurring within the first month of treatment.[7][8]
Q4: Which MTP inhibitors are commonly studied in animal models for GI effects?
A: Several MTP inhibitors have been evaluated in animal models. Two prominent examples are:
-
Dirlotapide (Slentrol®): Specifically developed for managing obesity in dogs, its GI effects are well-documented in this species.[4][6]
-
Lomitapide (Juxtapid®): Approved for use in humans with homozygous familial hypercholesterolemia, its preclinical evaluation involved various animal models where GI effects were a key observation.[5][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Animal exhibits diarrhea and/or steatorrhea (oily stools).
Q: My animal model has developed diarrhea after starting the MTP inhibitor. What is the first course of action?
A: The first step is to assess the severity. For mild, transient diarrhea, continue monitoring closely. If the diarrhea is moderate to severe, persistent, or accompanied by other signs of distress (e.g., lethargy, dehydration), intervention is necessary. The recommended approach involves a combination of dose adjustment and dietary modification.[6][10]
Q: How can diet be modified to manage MTP inhibitor-induced diarrhea?
A: Dietary fat content is the most critical factor. Reducing the percentage of fat in the diet can significantly alleviate GI symptoms by decreasing the lipid load on the enterocytes.[10] For some compounds like lomitapide, a diet with less than 20% of calories from fat is recommended.[5]
| Dietary Strategy | Rationale | Target Animal Model | Key Considerations |
| Low-Fat Diet | Reduces the amount of unabsorbed fat in the intestine, thereby decreasing osmotic load and steatorrhea.[5] | Rodents, Canines, Primates | Ensure the diet remains isocaloric and nutritionally complete by replacing fat with complex carbohydrates. |
| Gradual Diet Change | Allows the animal's GI tract to adapt when introducing a new therapeutic diet.[7] | Canines | Any dietary changes should be made gradually over several days before initiating MTP inhibitor treatment.[7] |
| High-Fiber Diet | Can help improve stool consistency. Soluble fiber can bind water, while insoluble fiber adds bulk. | Rodents, Canines | A low-fat, high-fiber diet has been used in canine weight loss studies, sometimes in conjunction with MTP inhibitors.[11] |
Q: What is the recommended dose-titration strategy to mitigate GI side effects?
A: A "start low, go slow" dose-escalation protocol is critical for improving tolerability.[5] This allows the animal's gastrointestinal system to adapt to the mechanism of action. If side effects occur, the dose should be reduced or temporarily interrupted until symptoms resolve.[6]
Problem: Animal is experiencing vomiting and/or signs of nausea.
Q: Can the timing of drug administration relative to feeding reduce vomiting?
A: Yes, timing can be crucial. For some MTP inhibitors, administration on an empty stomach, several hours after the last meal, may reduce the risk of GI side effects.[5] For example, the recommendation for lomitapide in humans is to take it at least 2 hours after the evening meal.[5] This separates the peak drug concentration from the peak of dietary fat absorption. In canine studies, vomiting associated with Dirlotapide tended to occur within 3 hours of dosing.[7] Experimenting with administration timing (e.g., post-prandial vs. fasted) may identify a better-tolerated regimen for your specific model and compound.
Q: Are there pharmacological interventions to manage nausea and vomiting?
A: While the primary management strategy should be dose and diet adjustment, anti-emetic or prokinetic agents may be considered in some cases, particularly in larger animal models like canines.[12][13] However, this adds a confounding variable to the experiment. Any such intervention should be part of a carefully designed protocol, approved by the institutional animal care and use committee, and applied consistently across all relevant study groups.
Problem: Animal shows reduced food intake and significant weight loss.
Q: How can I differentiate between intended therapeutic effect (e.g., in obesity models) and adverse food aversion?
A: This requires careful monitoring of multiple parameters.
-
Therapeutic Weight Loss: Characterized by a gradual reduction in body weight and fat mass while maintaining lean mass and normal clinical signs (hydration, activity level).[14]
-
Adverse Food Aversion: Often accompanied by clinical signs of nausea (e.g., salivation in dogs), lethargy, and a rapid, significant drop in food and water consumption that leads to dehydration and loss of body condition.[6] Regularly scoring body condition and monitoring hydration status are key to making this distinction.
Q: What strategies can be used to encourage food intake?
A: If food intake drops below a critical threshold, interventions are necessary.
| Management Strategy | Description | Target Animal Model | Key Considerations |
| Dose Reduction | The most effective method. A lower dose will reduce the satiety signals and GI discomfort causing the aversion.[6][7] | All | Temporarily ceasing treatment may be required if anorexia is severe.[6] |
| Improve Palatability | For rodent studies, adding a small amount of a highly palatable, low-fat ingredient (e.g., sucrose) to the standard chow may help. For canines, using a moist food formulation can increase interest. | Rodents, Canines | Ensure the supplement does not significantly alter the diet's nutritional profile or introduce experimental variables. |
| Dietary Fat Content | In canine models treated with Dirlotapide, better appetite control has been observed in diets that are not restricted in fat content.[7] This is counterintuitive to managing diarrhea but may be necessary for anorexia. | Canines | This highlights a key challenge: balancing the management of different side effects. Dose adjustment is the primary tool. |
Key Experimental Protocols
Protocol 1: General Assessment of GI Toxicity in Rodents
This protocol is adapted from OECD guidelines for repeated dose oral toxicity studies.[15]
-
Animal Model: Use a single sex (typically female rats) to reduce variability. Use at least 5 animals per dose group.[15]
-
Acclimatization: Acclimate animals to laboratory conditions and handling for at least 5 days prior to the study.
-
Baseline Measurements: Before dosing begins, record individual body weights and daily food consumption for 3-5 days to establish a baseline.[16]
-
Administration: Administer the MTP inhibitor daily via oral gavage at the same time each day.[17] Animals should be fasted for a short period (e.g., 3-4 hours) before dosing, with water available ad libitum.
-
Daily Observations:
-
Clinical Signs: Observe animals at least twice daily for signs of toxicity. Pay special attention to signs of GI distress: changes in stool consistency (e.g., diarrhea, pasty stool), presence of oily discharge (steatorrhea), and changes in posture or behavior that might indicate abdominal pain.
-
Body Weight: Record individual body weights daily.
-
Food Consumption: Measure the amount of food consumed per cage (or per animal if individually housed) daily.[16]
-
-
Data Analysis: Compare the treatment groups to a vehicle control group. Statistically significant decreases in body weight or food consumption, or a high incidence of abnormal stool, are key indicators of GI toxicity.
Protocol 2: Oral Gavage Administration in Mice
Proper gavage technique is essential to prevent injury and ensure accurate dosing.
-
Animal Restraint: Restrain the mouse firmly but gently, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible or soft-tipped gavage needle of the appropriate size for the mouse's weight to minimize the risk of esophageal or stomach perforation.
-
Measurement: Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Administration: Gently insert the needle into the esophagus via the side of the mouth. If any resistance is met, do not force it. Advance the needle to the pre-measured depth and administer the substance slowly.
-
Post-Administration Monitoring: Observe the animal for a few minutes immediately after dosing to ensure there are no signs of respiratory distress (which could indicate accidental administration into the trachea) or immediate regurgitation.[18]
References
- 1. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]
- 2. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dirlotapide - Wikipedia [en.wikipedia.org]
- 5. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. drugs.com [drugs.com]
- 8. The safety of dirlotapide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of low-fat high-fibre diet and mitratapide on body weight reduction, blood pressure and metabolic parameters in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. mdpi.com [mdpi.com]
- 14. The Microsomal Triglyceride Transfer Protein Inhibitor, Lomitapide, improves vascular function in mice with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. mdpi.com [mdpi.com]
- 17. search.library.northwestern.edu [search.library.northwestern.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SLX-4090 In Vivo Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SLX-4090. Given the challenges associated with the in vivo delivery of poorly soluble small molecule inhibitors like this compound, this resource offers potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vivo delivery challenges?
A1: this compound is a novel small molecule kinase inhibitor targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. The primary in vivo delivery challenge for this compound is its low aqueous solubility, which can lead to poor absorption, low bioavailability, and variable efficacy in preclinical models.[1][2][3] Many kinase inhibitors exhibit pH-dependent solubility, further complicating consistent absorption from the gastrointestinal tract.[4][5]
Q2: What are the initial steps to improve the in vivo administration of this compound?
A2: The first step is to select an appropriate vehicle for administration. This involves screening a panel of biocompatible solvents and excipients to find a formulation that can solubilize this compound at the desired concentration without causing toxicity in the animal model.[6][7] It is crucial to include a vehicle-only control group in your studies to differentiate between compound-related and vehicle-related effects.[8][9]
Q3: Are there more advanced formulation strategies to enhance the delivery of this compound?
A3: Yes, several advanced formulation strategies can improve the bioavailability of poorly soluble drugs.[10][11] These include:
-
Lipid-based formulations: These can enhance absorption for molecules where solubility is a primary limiting factor.[1][2]
-
Amorphous Solid Dispersions (ASDs): ASDs can improve solubility and provide more consistent bioavailability, especially for compounds with pH-dependent solubility.[4][5]
-
Nanoparticle formulations: Encapsulating this compound into nanoparticles can improve its solubility and pharmacokinetic profile.
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[3][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Low or Inconsistent Bioavailability
Q: My in vivo efficacy studies with this compound are showing inconsistent results, and pharmacokinetic analysis reveals low bioavailability. What can I do?
A: Low and variable bioavailability is a common issue for poorly soluble compounds like this compound.[1][2] Here is a step-by-step guide to troubleshoot this problem:
-
Re-evaluate the Formulation:
-
Solubility Check: Ensure that this compound is fully dissolved in the vehicle at the intended concentration and does not precipitate over time.
-
Vehicle Optimization: If using a simple solvent, consider more advanced formulations. The table below shows a comparison of different formulation strategies for a similar compound.
-
-
Consider Alternative Routes of Administration: If oral administration proves to be a persistent issue, consider intravenous (IV) or intraperitoneal (IP) injection to bypass absorption barriers. However, be mindful of potential toxicity and solubility challenges with these routes as well.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot PK study can help you understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model.[8]
Issue 2: Vehicle-Related Toxicity
Q: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my treatment groups, including the vehicle control group. How can I address this?
A: Vehicle-related toxicity can confound experimental results.[6][7] It is essential to distinguish between the effects of the drug and the delivery vehicle.
-
Review Vehicle Components: Some commonly used solvents, such as DMSO, PEG-400, and propylene glycol, can cause motor impairment and other toxic effects at high concentrations.[6]
-
Dose Volume and Administration Frequency: Ensure that the dosing volume and frequency are within the recommended guidelines for the chosen animal model and administration route.
-
Screen Alternative Vehicles: Test a panel of alternative, less toxic vehicles. The following table provides a summary of common vehicles and their reported toxicities.
Data Presentation: Formulation and Vehicle Comparison
Table 1: Comparison of Formulation Strategies for a Representative Kinase Inhibitor
| Formulation Strategy | Solubility Enhancement | Bioavailability Improvement (Oral, Rat Model) | Key Considerations |
| Standard Suspension (0.5% CMC) | Low | Baseline | Simple to prepare, but often results in poor exposure. |
| Lipophilic Salt in Lipid Vehicle | High (>100 mg/g) | ~2-fold increase | Can significantly improve absorption for lipophilic compounds.[1][2] |
| Amorphous Solid Dispersion (ASD) | Moderate to High | 3 to 5-fold increase | Reduces pH-dependent solubility effects.[4][5] |
| Nanoparticle Formulation | High | >5-fold increase | Can alter tissue distribution and requires more complex manufacturing. |
Table 2: Common In Vivo Vehicles and Associated Toxicities
| Vehicle | Common Use | Potential Toxicities | Mitigation Strategies |
| Dimethyl sulfoxide (DMSO) | Solubilizing agent | Can cause motor impairment and neurotoxicity at higher concentrations.[6] | Use the lowest effective concentration, typically <10% in the final formulation. |
| Polyethylene glycol 400 (PEG-400) | Co-solvent | Can lead to neuromotor toxicity and gastrointestinal issues.[6] | Limit concentration and consider alternative co-solvents. |
| 0.9% Sodium Chloride (Saline) | Aqueous vehicle | Generally well-tolerated.[6] | Not suitable for poorly soluble compounds without a co-solvent. |
| 0.5% Carboxymethylcellulose (CMC) | Suspending agent | Well-tolerated.[6] | Does not improve solubility, only aids in suspension. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol describes the preparation of a simple lipid-based formulation to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Labrafil® M 1944 CS (oleoyl polyoxyl-6 glycerides)
-
Cremophor® EL (polyoxyl 35 castor oil)
-
Propylene glycol
-
Magnetic stirrer and stir bar
-
Heated water bath
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, combine Labrafil® M 1944 CS, Cremophor® EL, and propylene glycol in a 2:1:1 ratio by weight.
-
Gently warm the mixture to 40°C in a water bath while stirring with a magnetic stir bar until a homogenous solution is formed.
-
Slowly add the this compound powder to the vehicle mixture while continuously stirring.
-
Continue stirring at 40°C for 30-60 minutes until the this compound is completely dissolved.
-
Allow the formulation to cool to room temperature before administration.
-
Visually inspect the formulation for any signs of precipitation before each use.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.[12][13][14]
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Immunodeficient mice (e.g., nude or SCID)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[8]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
-
Group Allocation and Treatment:
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize animals when tumors reach a predetermined endpoint size or if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.[12]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 5. lonza.com [lonza.com]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Addressing variability in animal responses to SLX-4090
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SLX-4090 in preclinical animal studies. The information is designed to help address potential variability in animal responses and ensure robust and reproducible experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in postprandial lipid reduction between animals in the same treatment group. | 1. Inconsistent Food Intake: Animals may consume different amounts of the high-fat diet prior to or after dosing. 2. Timing of Administration: The timing of this compound administration relative to the fat challenge is critical. 3. Gut Microbiome Differences: Individual variations in gut microbiota can influence lipid absorption. 4. Circadian Rhythm: MTP expression has a diurnal pattern, which can affect drug efficacy. | 1. Acclimatize and Monitor Food Intake: Ensure all animals are accustomed to the diet and monitor individual food consumption. Consider fasting animals before the lipid challenge for consistency. 2. Standardize Dosing Time: Administer this compound at a consistent time point before the fat challenge for all animals. Preclinical studies have dosed immediately before a meal. 3. Co-housing and Littermate Controls: Co-house animals to normalize gut microbiota. Use littermates as controls where possible. 4. Consistent Dosing and Sampling Times: Administer the drug and collect samples at the same time each day to minimize variability due to circadian rhythms. |
| Lower than expected efficacy in reducing plasma triglycerides and LDL-C. | 1. Diet Composition: The type and percentage of fat in the diet can impact the efficacy of MTP inhibitors. 2. Inadequate Dose: The ED50 may vary depending on the animal model and diet. 3. Formulation/Administration Issues: Improper formulation or administration may lead to inconsistent delivery of the compound to the intestine. | 1. Standardize and Report Diet: Use a standardized high-fat diet and report the composition in detail. Diets with very high-fat content may require dose adjustments. 2. Dose-Response Study: Conduct a pilot dose-response study in your specific animal model and dietary conditions to determine the optimal dose. The ED50 in rats for reducing postprandial lipids is approximately 7 mg/kg. 3. Ensure Proper Formulation: Follow the manufacturer's instructions for formulating this compound. For oral gavage, ensure the compound is properly suspended. |
| Unexpected signs of systemic toxicity (e.g., elevated liver enzymes). | 1. Off-target Effects (Unlikely): this compound is designed for minimal systemic absorption. 2. Concomitant Medications: Potential interaction with other administered compounds. 3. Underlying Health Conditions: Pre-existing health issues in the animal model. | 1. Verify Compound Identity and Purity: Ensure the correct compound is being used. 2. Review Concomitant Medications: Evaluate any other drugs or test compounds for potential interactions. 3. Health Monitoring: Ensure animals are healthy before starting the experiment. Perform baseline blood work. |
| Weight loss in treated animals is highly variable or absent. | 1. Caloric Absorption: this compound's effect on weight is linked to reduced caloric absorption from fat. 2. Compensatory Food Intake: Animals may increase their overall food intake to compensate for reduced fat absorption. 3. Diet Composition: The proportion of calories from fat versus carbohydrates and protein will influence the degree of weight loss. | 1. Monitor Food Intake and Body Weight: Track daily food consumption and body weight for each animal. 2. Use Pair-Fed Controls: Include a control group that is fed the same amount of food consumed by the this compound treated group to differentiate between reduced caloric absorption and appetite suppression. 3. Diet Design: Use a diet where a significant portion of calories is derived from fat to maximize the effect of the drug on caloric absorption. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP) that is designed to act specifically in the enterocytes of the gastrointestinal tract. It prevents the assembly and secretion of chylomicrons, which are responsible for the transport of dietary triglycerides and cholesterol into the systemic circulation. Unlike first-generation MTP inhibitors, this compound has minimal systemic absorption, which is intended to avoid liver-related side effects.
2. In which animal models has this compound been tested?
Preclinical studies have been conducted in rats and mice. In rats, oral administration of this compound reduced postprandial lipids by over 50%. Chronic treatment in mice on a high-fat diet resulted in decreased LDL-C and triglycerides, as well as weight loss, without elevating liver enzymes.
3. What is the pharmacokinetic profile of this compound in animals?
This compound is designed to have limited systemic exposure. In studies with rodents, the compound was not detected in the systemic or portal vein serum after single or multiple oral doses (lower limit of quantitation ~5 ng/ml).
4. How should this compound be administered to animals?
This compound is administered orally. For consistent results, it should be administered at a standardized time relative to the presentation of a high-fat meal.
5. Are there any known side effects of this compound in animals?
In preclinical studies, this compound has been shown to be well-tolerated. Chronic dosing in mice did not result in the elevation of liver enzymes or an increase in hepatic fat. A 90-day toxicity study in rats at a high dose (1000 mg/kg per day) did not show any toxicity. The primary expected pharmacological effect is a reduction in fat absorption, which may lead to gastrointestinal effects such as steatorrhea at high doses.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| MTP Inhibition IC50 | ~8 nM | - | |
| Apolipoprotein B Secretion IC50 | ~9.6 nM | Caco-2 cells | |
| Postprandial Lipid Reduction ED50 | ~7 mg/kg | Rats |
Table 2: Effects of Chronic this compound Treatment in Mice on a High-Fat Diet
| Parameter | Outcome | Notes | Reference |
| LDL-Cholesterol | Decreased | - | |
| Triglycerides | Decreased | - | |
| Body Weight | Weight loss | - | |
| Liver Enzymes | No elevation | - | |
| Hepatic Fat | No increase | - |
Experimental Protocols
Key Experiment: Assessment of Postprandial Lipid Reduction in Rodents
Objective: To evaluate the efficacy of this compound in reducing the rise in plasma triglycerides following a high-fat meal.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: Acclimatize animals to the housing conditions and handling for at least one week.
-
Diet: Provide a standard chow diet during acclimatization. For the study, a high-fat diet is required. The composition of this diet should be standardized.
-
Fasting: Fast animals overnight (e.g., 12-16 hours) prior to the study to ensure a consistent baseline.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., via tail vein).
-
Drug Administration: Administer this compound or vehicle control orally (e.g., by gavage).
-
Fat Challenge: Immediately following drug administration, provide a high-fat meal or an oral fat challenge (e.g., corn oil at a specified g/kg).
-
Post-Dose Blood Sampling: Collect blood samples at multiple time points after the fat challenge (e.g., 1, 2, 4, 6, and 8 hours) to measure plasma triglycerides.
-
Data Analysis: Calculate the area under the curve (AUC) for the plasma triglyceride concentration over time for each animal. Compare the AUC between the this compound treated group and the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in the enterocyte.
Caption: Troubleshooting workflow for high variability.
Caption: Postprandial lipid reduction experimental workflow.
Validation & Comparative
A Comparative Analysis of SLX-4090 and Ezetimibe in Lipid Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of two lipid-lowering agents: SLX-4090 and ezetimibe. While direct head-to-head clinical trial data is not currently available, this document synthesizes existing preclinical and clinical data to offer an objective overview for research and development purposes.
Executive Summary
This compound and ezetimibe both target lipid absorption in the small intestine but through distinct molecular mechanisms. This compound is an enterocyte-specific inhibitor of the microsomal triglyceride transfer protein (MTP), a key player in the assembly and secretion of chylomicrons. In contrast, ezetimibe selectively inhibits the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of cholesterol and phytosterols.
Early clinical data for this compound suggests its potential in reducing postprandial triglycerides and LDL-cholesterol. Ezetimibe is an established therapeutic with a well-documented efficacy profile in lowering LDL-cholesterol, both as a monotherapy and in combination with statins.
Mechanism of Action
The distinct mechanisms of this compound and ezetimibe are visualized below, highlighting their respective targets in the intestinal enterocyte.
Figure 1: Mechanisms of action for this compound and ezetimibe in the enterocyte.
Efficacy Data
The following tables summarize the available efficacy data for this compound and ezetimibe from preclinical and clinical studies.
Table 1: this compound Efficacy Data
| Parameter | Species/Study Population | Dose | Key Findings | Citation |
| IC50 | In vitro | ~8 nM | Inhibition of MTP | [1][2] |
| Apolipoprotein B Secretion IC50 | Caco-2 cells | ~9.6 nM | Inhibition of apolipoprotein B secretion | [1] |
| Postprandial Lipids | Rats | ED50 ~7 mg/kg | >50% reduction | [1] |
| Postprandial Triglycerides | Humans (Phase 1) | 50 mg and 200 mg | 50% reduction (AUC0-24h) | [3] |
| Postprandial Triglycerides | Humans with dyslipidemia (Phase 2a) | 200 mg (once or three times daily for 14 days) | Clinically significant reductions | [4] |
| Fasting LDL-Cholesterol | Humans with dyslipidemia (Phase 2a) | 200 mg (once or three times daily for 14 days) | Clinically significant reductions | [4] |
| LDL-C and Triglycerides | Mice (on high-fat diet) | Chronic treatment | Decreased LDL-C and triglycerides | [1] |
Table 2: Ezetimibe Efficacy Data
| Parameter | Study Population | Dose | Key Findings | Citation |
| LDL-C Reduction (Monotherapy) | Patients with primary hypercholesterolemia | 10 mg/day | 18-20% reduction | [5] |
| LDL-C Reduction (with ongoing statin) | Patients on stable statin therapy | 10 mg/day | ~27.5% additional reduction vs. 7% for statin alone | [6] |
| LDL-C Reduction (co-administered with statin) | Patients with hypercholesterolemia | 10 mg/day (with statin) | 12-19% additional reduction compared to statin alone | [7] |
| Cardiovascular Events (with simvastatin) | Patients with recent acute coronary syndrome (IMPROVE-IT trial) | 10 mg/day (with 40 mg simvastatin) | Significant reduction in the primary composite endpoint (32.7% vs. 34.7% with simvastatin alone) | [7][8] |
| Cardiovascular Events (Monotherapy) | Patients ≥75 years with elevated LDL-C (EWTOPIA 75 trial) | 10 mg/day | Reduced incidence of the primary outcome (HR 0.66) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: Preclinical and Phase 1/2a Studies
-
In Vitro MTP Inhibition Assay : The inhibitory activity of this compound on MTP was determined using an in vitro assay with a reported IC50 value of approximately 8 nM.[1][2]
-
Caco-2 Cell Apolipoprotein B Secretion Assay : Human colon adenocarcinoma (Caco-2) cells were utilized to assess the effect of this compound on apolipoprotein B secretion, a key component of chylomicrons. The reported IC50 for this inhibition was approximately 9.6 nM.[1]
-
Rat Postprandial Lipidemia Model : Rats were orally administered this compound, and the effect on postprandial lipid levels was measured. The effective dose for a 50% reduction (ED50) was found to be around 7 mg/kg.[1]
-
Phase 1 Human Study : This was a single-center, double-blind, placebo-controlled, rising single-dose study in healthy male volunteers. The study assessed the safety, tolerability, and pharmacokinetics of this compound. Effects on postprandial triglycerides were also evaluated after a high-fat meal.[3]
-
Phase 2a Human Study : A randomized, double-blind, placebo-controlled trial was conducted in 24 patients with dyslipidemia. Subjects received either 200 mg of this compound or a placebo once daily or three times daily for 14 days. The primary endpoints were safety and tolerability, with effects on postprandial triglycerides and fasting lipid profiles as secondary endpoints.[4]
Figure 2: this compound experimental and clinical workflow.
Ezetimibe: Key Clinical Trials
-
Ezetimibe Monotherapy and Statin Co-administration Trials : Numerous multicenter, randomized, double-blind, placebo-controlled studies have evaluated the efficacy of ezetimibe. A common design involves a dietary stabilization period, a washout period for previous lipid-lowering drugs, and a placebo lead-in period before randomization to treatment groups (e.g., ezetimibe 10 mg, statin alone, ezetimibe 10 mg plus statin, or placebo) for a duration of typically 12 weeks. The primary endpoint is usually the percent change in LDL-cholesterol from baseline.[6]
-
IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) : This was a large-scale, randomized, double-blind, active-control trial involving over 18,000 patients with a recent acute coronary syndrome. Patients were randomized to receive either simvastatin 40 mg and ezetimibe 10 mg or simvastatin 40 mg and a placebo. The primary endpoint was a composite of cardiovascular death, major coronary events, or nonfatal stroke.[7][8]
-
EWTOPIA 75 (Ezetimibe Lipid-Lowering Trial on Prevention of Atherosclerotic Cardiovascular Disease in 75 or Older) : This multicenter, prospective, randomized, open-label, blinded-endpoint trial enrolled 3,796 patients aged ≥75 years with elevated LDL-C and no history of coronary artery disease. Patients were randomized to receive either ezetimibe 10 mg daily or usual care. The primary outcome was a composite of sudden cardiac death, myocardial infarction, coronary revascularization, or stroke.[9]
Conclusion
This compound and ezetimibe represent two distinct approaches to inhibiting intestinal lipid absorption. Ezetimibe is a well-established drug with proven efficacy in lowering LDL-cholesterol and reducing cardiovascular events. This compound, as an MTP inhibitor designed for enterocyte-specific action, has shown promise in early clinical trials for reducing both postprandial triglycerides and LDL-cholesterol. Further clinical development and larger-scale trials will be necessary to fully elucidate the therapeutic potential and safety profile of this compound and to allow for a more direct comparison with established therapies like ezetimibe.
References
- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. login.medscape.com [login.medscape.com]
- 4. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]
- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 6. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Validating the Enterocyte-Specific Action of SLX-4090: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SLX-4090, an enterocyte-specific Microsomal Triglyceride Transfer Protein (MTP) inhibitor, with alternative MTP inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Performance of MTP Inhibitors
The development of MTP inhibitors has been a key strategy in the management of dyslipidemia. First-generation MTP inhibitors, while effective at lowering low-density lipoprotein cholesterol (LDL-C), were associated with hepatic steatosis and elevated liver enzymes due to their systemic action.[1][2] this compound was designed to overcome these limitations by acting specifically within the enterocytes of the gastrointestinal tract, thereby avoiding systemic exposure and its associated side effects.[1][2] This section compares the performance of this compound with a systemic MTP inhibitor, Lomitapide, and other gut-selective MTP inhibitors, JTT-130 and Dirlotapide.
Table 1: Preclinical Efficacy and Specificity of MTP Inhibitors
| Parameter | This compound | JTT-130 | Dirlotapide | Lomitapide (Systemic) |
| Target Specificity | Enterocyte-specific MTP | Intestine-specific MTP | Gut-selective MTP | Systemic MTP (Liver and Intestine) |
| In Vitro MTP Inhibition (IC50) | ~8 nM[2] | Not specified | Not specified | 5-7 nmol/L[3] |
| ApoB Secretion Inhibition in Caco-2 cells (IC50) | ~9.6 nM[2] | Not specified | Not specified | Not applicable |
| Reduction in Postprandial Lipids (in vivo) | >50% in rats (ED50 ~7 mg/kg)[2] | Suppresses dietary lipid absorption[4] | Reduces intestinal fat absorption[5] | Not the primary focus of development |
| Effect on Plasma Triglycerides (TG) | Significant reduction in mice on a high-fat diet[2] | 30% reduction in guinea pigs[6] | Reduces plasma TG in dogs[7] | 40% reduction in guinea pigs[6] |
| Effect on Plasma LDL-C | Significant reduction in mice on a high-fat diet[2] | 25% reduction in guinea pigs[6] | Reduces plasma cholesterol in dogs[7] | 35% reduction in guinea pigs[6] |
| Systemic Exposure | Not detectable in plasma of rodents[2] | Designed to be rapidly catabolized after absorption[4] | In vivo selectivity for intestinal MTP[5] | Systemically available |
| Effect on Hepatic Triglycerides | No increase in hepatic fat in mice[2] | No induction of hepatic steatosis in rabbits and guinea pigs[4][6] | Selectivity for intestinal MTP over hepatic MTP[5] | Can cause hepatic steatosis |
| Effect on Liver Enzymes | No elevation of liver enzymes in mice[2] | Designed to avoid hepatotoxicity[4] | Not specified | Can elevate liver enzymes |
Table 2: Clinical Performance of this compound
| Study Phase | Population | Dosing | Key Findings |
| Phase I | Healthy Male Volunteers | Single escalating doses | Well-tolerated; >60% reduction in triglyceride levels compared to placebo; Not detectable in plasma.[8] |
| Phase IIa | Patients with Dyslipidemia | Repeat oral doses for 14 days | Clinically significant reductions in postprandial triglycerides and fasting LDL-cholesterol; Well-tolerated with an adverse event profile indistinguishable from placebo; No effect on liver function tests; Clinically significant weight loss observed.[9] |
| Phase IIa (Type 2 Diabetes) | Patients with Type 2 Diabetes on Metformin | Not specified | 35% decrease in both postprandial triglycerides and fatty acids compared to placebo.[9] |
Experimental Protocols
Validating the enterocyte-specific action of a compound like this compound requires a combination of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Validation: Caco-2 Cell Monolayer Permeability Assay
This assay is crucial for assessing the intestinal permeability of a compound and identifying whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer, a well-established in vitro model of the human intestinal epithelium.[11]
Materials:
-
Caco-2 cells (passage number 20-40)[12]
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[8]
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity)[10]
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be ≥ 200 Ω·cm² to ensure monolayer integrity.[8]
-
Alternatively, the permeability of a paracellular marker like Lucifer Yellow can be measured. A low permeability of this marker indicates a tight monolayer.[10]
-
-
Transport Experiment (Bidirectional Permeability):
-
Wash the Caco-2 monolayers with pre-warmed HBSS or Ringers buffer.
-
Apical to Basolateral (A-to-B) Transport: Add the test compound solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[10]
-
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[10]
-
In Vivo Validation: Assessment of Hepatic Triglyceride Secretion
To confirm that an MTP inhibitor does not affect hepatic lipid metabolism, its effect on hepatic triglyceride secretion can be assessed in vivo. The tyloxapol (also known as Triton WR-1339) method is a commonly used approach.[14][15]
Objective: To measure the rate of hepatic triglyceride secretion in rodents treated with the test compound.
Materials:
-
Rodents (e.g., rats or mice)
-
Test compound (e.g., this compound) and vehicle control
-
Tyloxapol solution (e.g., 400 mg/kg)[14]
-
Anesthetic
-
Blood collection supplies
-
Triglyceride assay kit
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the experimental conditions.
-
Administer the test compound or vehicle to the animals orally at the desired dose and time before the experiment.
-
-
Inhibition of Lipoprotein Lipase:
-
Blood Sampling:
-
Collect blood samples at baseline (before tyloxapol injection) and at multiple time points after tyloxapol administration (e.g., 30, 60, 120, and 180 minutes).[16]
-
-
Plasma Triglyceride Measurement:
-
Separate plasma from the blood samples.
-
Measure the plasma triglyceride concentration in each sample using a commercial assay kit.
-
-
Data Analysis:
-
Plot the plasma triglyceride concentration against time.
-
The rate of hepatic triglyceride secretion is determined from the slope of the linear portion of the curve, representing the accumulation of triglycerides in the plasma over time.[14]
-
Compare the triglyceride secretion rates between the test compound-treated group and the vehicle-treated group. A lack of significant difference indicates that the compound does not inhibit hepatic MTP.
-
Visualizing Pathways and Workflows
Signaling Pathway of MTP Inhibition
References
- 1. login.medscape.com [login.medscape.com]
- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, ameliorates lipid metabolism and attenuates atherosclerosis in hyperlipidemic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dirlotapide: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mspca.org [mspca.org]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JCDR - Cholesterol, Liver, Phospholipid, Triglyceride, Triton [jcdr.net]
- 15. Determining hepatic triglyceride production in mice: comparison of poloxamer 407 with Triton WR-1339 [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming the Intestinal-Specific Action of SLX-4090: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biochemical assays to confirm the mechanism of action of SLX-4090, a selective inhibitor of the microsomal triglyceride transfer protein (MTP), with a focus on its intestinal specificity. This document details experimental protocols and presents comparative data with other MTP inhibitors, lomitapide and JTT-130.
This compound is a potent, orally administered small-molecule inhibitor of MTP designed to act selectively within the enterocytes of the gastrointestinal tract.[1][2] Its primary mechanism of action is the inhibition of MTP, a key protein responsible for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[1][2] By specifically targeting intestinal MTP, this compound aims to reduce the absorption of dietary fats and lower postprandial triglyceride levels, thereby offering a therapeutic strategy for dyslipidemia with a potentially improved safety profile over systemic MTP inhibitors.[2][3]
Comparative Performance of MTP Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound in comparison to other notable MTP inhibitors, lomitapide and JTT-130.
| Compound | Target | In Vitro IC50 (MTP) | In Vitro IC50 (ApoB Secretion) | In Vivo Efficacy (Postprandial Triglyceride Reduction) | Key Characteristics |
| This compound | Intestinal MTP | ~8 nM[3] | ~9.6 nM (Caco-2 cells)[3] | >50% reduction in rats (ED50 ~7 mg/kg)[3] | Enterocyte-specific, not systemically absorbed[3] |
| Lomitapide | Systemic MTP | - | - | Significant reduction in LDL-C and triglycerides[4] | Systemically active, approved for homozygous familial hypercholesterolemia |
| JTT-130 | Intestinal MTP | - | - | 25% reduction in LDL cholesterol and 30% reduction in triglycerides in guinea pigs[5] | Intestine-specific[6] |
Experimental Protocols to Validate Mechanism of Action
To confirm the intestinal-specific MTP inhibitory action of this compound, a series of in vitro and in vivo biochemical assays are essential.
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This assay directly measures the inhibition of MTP's lipid transfer activity.
Principle: This method relies on the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, mediated by MTP. Inhibition of MTP results in a decreased rate of fluorescence transfer. A simple, rapid, and sensitive fluorescence assay for MTP has been described where purified MTP or cellular homogenates are incubated with donor vesicles containing quenched fluorescent lipids and acceptor vesicles. The increase in fluorescence due to MTP-mediated lipid transfer is measured.[1]
Protocol:
-
Prepare Donor and Acceptor Vesicles:
-
Donor vesicles: Small unilamellar vesicles containing quenched fluorescent lipids (e.g., triglycerides, cholesteryl esters, and phospholipids).
-
Acceptor vesicles: Small unilamellar vesicles composed of phosphatidylcholine or a mixture of phosphatidylcholine and triglycerides.
-
-
Incubate: In a microplate, combine the MTP source (purified MTP or cell/tissue homogenate), donor vesicles, and acceptor vesicles.
-
Add Inhibitor: Add varying concentrations of this compound or other inhibitors to the wells.
-
Measure Fluorescence: Incubate for a defined period (e.g., 30 minutes) at 37°C. Measure the increase in fluorescence intensity using a fluorescence plate reader.
-
Calculate IC50: Determine the concentration of the inhibitor that causes a 50% reduction in MTP activity.
Caco-2 Cell Apolipoprotein B (ApoB) Secretion Assay
This cell-based assay assesses the ability of this compound to inhibit the secretion of apoB, a key component of chylomicrons, from intestinal cells. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into enterocyte-like cells and are a well-established model for studying intestinal lipoprotein metabolism.[7][8]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) to allow for polarized secretion.
-
Treatment: Treat the differentiated Caco-2 cells with various concentrations of this compound or other MTP inhibitors.
-
Stimulation of Lipoprotein Secretion: Incubate the cells with a lipid-rich medium (e.g., containing oleic acid) to stimulate the production and secretion of apoB-containing lipoproteins.
-
Sample Collection: After incubation, collect the basolateral medium, which contains the secreted lipoproteins.
-
Quantify ApoB: Measure the concentration of apoB in the collected medium using an enzyme-linked immunosorbent assay (ELISA) kit specific for human apoB.
-
Data Analysis: Determine the IC50 value for the inhibition of apoB secretion.
In Vivo Postprandial Triglyceride Measurement in Rats (Oral Fat Tolerance Test)
This in vivo assay evaluates the effect of this compound on the absorption of dietary fats by measuring the levels of triglycerides in the blood after a fat-rich meal.
Protocol:
-
Animal Acclimation and Fasting: Acclimate rats to the experimental conditions and fast them overnight.
-
Drug Administration: Administer this compound or a vehicle control orally to the fasted rats.
-
Oral Fat Challenge: After a set period following drug administration, administer a standardized high-fat meal or an oral gavage of a lipid emulsion (e.g., corn oil).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 2, 4, and 6 hours) after the fat challenge.
-
Triglyceride Measurement: Determine the triglyceride concentration in the plasma or serum using a commercial enzymatic assay kit.
-
Data Analysis: Calculate the area under the curve (AUC) for the postprandial triglyceride levels to assess the overall effect of the inhibitor. A significant reduction in the triglyceride AUC in the this compound treated group compared to the control group confirms its in vivo efficacy.
Visualizing the Mechanism and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the MTP-mediated lipoprotein assembly pathway and the workflows of the key biochemical assays.
Caption: MTP's role in chylomicron assembly and this compound's inhibitory action.
Caption: Workflow for the in vitro fluorescence-based MTP inhibition assay.
Caption: Workflow for the Caco-2 cell-based apoB secretion assay.
Caption: Workflow for the in vivo oral fat tolerance test in rats.
References
- 1. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. colesterolfamiliar.org [colesterolfamiliar.org]
- 5. JTT-130, a microsomal triglyceride transfer protein (MTP) inhibitor lowers plasma triglycerides and LDL cholesterol concentrations without increasing hepatic triglycerides in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polarized secretion of newly synthesized lipoproteins by the Caco-2 human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SLX-4090 in Combination Therapy for Hyperlipidemia
This guide provides a comprehensive comparison of SLX-4090 (now likely RDX-002), an investigational enterocyte-specific microsomal triglyceride transfer protein (MTP) inhibitor, with other established and emerging combination therapies for the management of hyperlipidemia. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, safety, and mechanistic data to support further research and development in this therapeutic area.
Introduction to this compound (RDX-002)
This compound is a novel, orally administered small molecule designed to inhibit MTP specifically in the enterocytes of the gastrointestinal tract.[1][2] This targeted mechanism aims to reduce the absorption of dietary triglycerides and cholesterol, thereby lowering plasma lipid levels, without the systemic exposure that has led to hepatic steatosis and elevated liver enzymes with previous generations of MTP inhibitors.[2][3] The development of this compound was initiated by Surface Logix, and it is now likely being advanced by Response Pharmaceuticals under the name RDX-002 for metabolic conditions.[4][5][6][7]
Mechanism of Action of this compound and Alternatives
The primary mechanism of this compound is the inhibition of MTP within the enterocytes. This prevents the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream.[1][2][8] This localized action is designed to avoid the liver-related side effects of systemic MTP inhibitors.
Alternative therapies for hyperlipidemia, often used in combination, target different pathways in lipid metabolism. A summary of these mechanisms is presented below.
Signaling Pathway Diagrams
Comparative Efficacy of Combination Therapies
While direct head-to-head clinical trial data for this compound in combination with statins for hyperlipidemia is not publicly available, data from a Phase 2 trial of its likely successor, RDX-002, and numerous trials of other combination therapies allow for an indirect comparison.
Quantitative Data Summary
| Combination Therapy | Key Clinical Trial(s) | Patient Population | Treatment Duration | LDL-C Reduction (vs. Statin Monotherapy) | Triglyceride Reduction (vs. Statin Monotherapy) |
| This compound + Statin | NCT00810979 (Results not published) | Hyperlipidemia | 12 weeks | Data not available | Data not available |
| RDX-002 (Post-GLP-1) | NCT06640972 | Post-GLP-1 for obesity | 12 weeks | Data on LDL-C not primary endpoint | -51.9% reduction in post-meal blood-fat levels (vs. placebo)[9] |
| Statin + Ezetimibe | IMPROVE-IT, various meta-analyses | High-risk ASCVD | Variable | Additional 15-25% reduction[10][11][12][13] | Variable, generally modest |
| Statin + PCSK9 Inhibitor (Evolocumab/Alirocumab) | FOURIER, ODYSSEY OUTCOMES | High-risk ASCVD | Variable | Additional 50-60% reduction[14][15][16] | Modest reduction |
| Statin + Bempedoic Acid | CLEAR Harmony | Statin-intolerant or on maximally tolerated statin | 52 weeks | Additional 17.8% reduction | Not significant |
| Bempedoic Acid + Ezetimibe | Phase 2 & 3 trials | Hypercholesterolemia, Type 2 Diabetes | 12 weeks | 38-40% reduction (vs. placebo)[5][8][17] | Not significant |
| Statin + Fenofibrate | ACCORD Lipid, SAFARI | Type 2 Diabetes, Mixed Dyslipidemia | Variable | Variable, modest additional reduction | Additional 20-30% reduction[18][19] |
| Statin + Niacin | AIM-HIGH, HPS2-THRIVE | High cardiovascular risk | Variable | No significant additional benefit on outcomes[4][20][21] | Modest reduction |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on information from the NCT00810979 trial listing and protocols for similar hyperlipidemia trials, a general methodology can be outlined.
Representative Experimental Workflow
Key Methodological Components from Representative Trials:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.[20][21]
-
Patient Population: Typically includes adults with primary hyperlipidemia or mixed dyslipidemia who are on a stable dose of statin therapy but have not reached their target LDL-C goals.[21]
-
Intervention: The investigational drug (e.g., this compound) is administered at varying doses in combination with the ongoing statin therapy. The control group receives a placebo in addition to their statin.
-
Primary Endpoints: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to a specified time point (e.g., 12 weeks).
-
Secondary Endpoints: These often include changes in other lipid parameters (total cholesterol, HDL-C, triglycerides, apolipoprotein B), the proportion of patients achieving a target LDL-C level, and safety and tolerability assessments.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including liver function tests), vital signs, and physical examinations.
Discussion and Future Perspectives
This compound, with its enterocyte-specific MTP inhibition, represents a targeted approach to lowering lipids by reducing dietary fat absorption. This mechanism is distinct from the majority of currently available therapies that primarily act in the liver. The most recent data on the likely successor compound, RDX-002, shows promise in the context of metabolic management after GLP-1 therapy, particularly in reducing postprandial triglycerides.[1][9]
The key advantage of an intestine-specific MTP inhibitor is the potential to avoid the liver-related toxicities that have plagued earlier systemic MTP inhibitors.[2][3] However, the lack of published data from its combination trial with statins for hyperlipidemia makes a direct comparison with established therapies challenging.
In contrast, the combination of statins with ezetimibe or PCSK9 inhibitors has a wealth of clinical data demonstrating significant LDL-C reduction and, in the case of PCSK9 inhibitors, a clear benefit in reducing cardiovascular events. Bempedoic acid offers an alternative for patients with statin intolerance. Fibrates remain a valuable option for patients with severe hypertriglyceridemia.
Future research on this compound/RDX-002 should focus on:
-
Publishing the results of the combination therapy trial with statins in patients with hyperlipidemia.
-
Conducting head-to-head comparative trials against other non-statin add-on therapies.
-
Further elucidating the long-term safety and efficacy profile, particularly regarding gastrointestinal side effects, which can be a class effect of MTP inhibitors.
The unique mechanism of this compound/RDX-002 could position it as a valuable component of combination therapy for hyperlipidemia, especially in patients with a significant contribution of dietary fat to their lipid profile or in those who are intolerant to or do not achieve sufficient response with other lipid-lowering agents. Its potential role in broader metabolic health, as suggested by the recent RDX-002 trial, also warrants further investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 5. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Response Pharmaceuticals Announces Positive Top-Line Results From Phase 2 Study of RDX-002 in Post-GLP-1 Management [businesswire.com]
- 8. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Niacin? [synapse.patsnap.com]
- 11. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 14. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 16. PCSK9 Inhibition: Insights From Clinical Trials and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
- 19. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 20. meded101.com [meded101.com]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Navigating Clinical Trial Endpoints for Enterocyte-Specific MTP Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate clinical trial endpoints is a critical step in evaluating the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of clinical trial endpoints for enterocyte-specific microsomal triglyceride transfer protein (MTP) inhibitors, alongside alternative lipid-lowering therapies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate informed decision-making in the design and interpretation of clinical studies.
Enterocyte-specific MTP inhibitors represent a targeted approach to managing hyperlipidemia by blocking the assembly and secretion of chylomicrons, the primary carriers of dietary fats, directly in the intestine.[1] This mechanism of action aims to reduce postprandial lipemia and lower levels of low-density lipoprotein cholesterol (LDL-C) with potentially fewer systemic side effects compared to non-specific MTP inhibitors.[2] This guide will delve into the key efficacy and safety endpoints used to evaluate these inhibitors and compare them with established treatments such as PCSK9 inhibitors, ezetimibe, and fibrates.
Comparative Efficacy Endpoints
The primary goal of lipid-lowering therapies is to reduce the risk of atherosclerotic cardiovascular disease (ASCVD). Clinical trials for these agents employ a range of primary and secondary endpoints to assess their efficacy in modifying lipid profiles and impacting cardiovascular outcomes.
Primary Efficacy Endpoints
The most common primary efficacy endpoint across all compared lipid-lowering therapies is the percent change in LDL-C from baseline .[3][4][5] This is a well-established surrogate marker for cardiovascular risk. For enterocyte-specific MTP inhibitors like SLx-4090, a significant reduction in postprandial triglycerides is also a key primary endpoint, reflecting their targeted mechanism of action in the gut.[2]
Secondary Efficacy Endpoints
A broader picture of a drug's efficacy is captured through a variety of secondary endpoints. These often include changes in other lipid parameters, inflammatory markers, and, in longer-term studies, the incidence of major adverse cardiovascular events (MACE).
| Endpoint Category | Enterocyte-Specific MTP Inhibitors (e.g., this compound) | PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) | Ezetimibe | Fibrates (e.g., Fenofibrate, Gemfibrozil) |
| Lipid Parameters | ↓ Postprandial Triglycerides[2] | ↓ Apolipoprotein B (ApoB)[6] | ↓ Non-HDL-C[7] | ↑ High-Density Lipoprotein Cholesterol (HDL-C)[8] |
| ↓ Total Cholesterol[2] | ↓ Total Cholesterol[9] | ↓ Total Cholesterol[7] | ↓ Triglycerides[8] | |
| ↓ Apolipoprotein B (ApoB) | ↓ Lipoprotein(a) [Lp(a)][10] | ↓ Apolipoprotein B (ApoB)[7] | ||
| Cardiovascular Outcomes | Not yet established in large-scale trials | ↓ MACE (Cardiovascular death, Myocardial Infarction, Stroke)[11] | ↓ MACE (in combination with statins)[7] | ↓ Coronary Heart Disease Events[8] |
| Other | Potential for weight loss[2] |
Comparative Safety Endpoints
The safety and tolerability of a drug are paramount. For MTP inhibitors, gastrointestinal and hepatic adverse events are of particular concern due to their mechanism of action.
| Endpoint Category | Enterocyte-Specific MTP Inhibitors | General MTP Inhibitors (e.g., Lomitapide) | PCSK9 Inhibitors | Ezetimibe | Fibrates |
| Gastrointestinal | Diarrhea, nausea, vomiting, abdominal pain[2] | Diarrhea, nausea, vomiting, dyspepsia[4][12] | Generally well-tolerated | Generally well-tolerated | Dyspepsia, abdominal pain |
| Hepatic | Potential for transaminase elevations (designed to minimize)[2] | ↑ Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST), Hepatic steatosis[4][13] | Generally no significant hepatic effects | Generally no significant hepatic effects | ↑ ALT & AST (rare) |
| Musculoskeletal | Myalgia (infrequent)[9] | Myalgia (infrequent) | Myopathy, rhabdomyolysis (rare, increased risk with statins)[14] | ||
| Other | Reduced absorption of fat-soluble vitamins[12] | Injection site reactions[9] | Increased risk of cholelithiasis |
Experimental Protocols
Standardized and validated methodologies are crucial for the reliable assessment of clinical trial endpoints.
Measurement of LDL-Cholesterol
The concentration of LDL-C is a cornerstone of lipid-lowering trials. While several methods exist, the most common are:
-
Friedewald Equation: This calculation is widely used for estimating LDL-C from a standard lipid panel (Total Cholesterol, HDL-C, and Triglycerides). However, its accuracy is limited in patients with high triglycerides (>400 mg/dL).[15]
-
Direct Measurement (Homogeneous Assays): These assays directly measure LDL-C and are not affected by high triglyceride levels, offering greater accuracy in certain patient populations.[15]
-
Beta-Quantification: This is considered the gold standard and involves ultracentrifugation to separate lipoprotein fractions. Due to its complexity and cost, it is primarily used in research settings.[5]
Assessment of Gastrointestinal Adverse Events
Given the mechanism of MTP inhibitors, a structured approach to assessing gastrointestinal (GI) adverse events is critical.
-
Standardized Questionnaires: Utilizing validated questionnaires, such as the General Assessment of Side Effects (GASE) scale, at baseline and throughout the trial can help differentiate true drug-related side effects from pre-existing symptoms.[8][16]
-
Open-Ended Questioning: While less structured, open-ended questions allow for the capture of unexpected adverse events.[17]
-
Adverse Event Reporting Systems: Systems like the FDA Adverse Event Reporting System (FAERS) are used for post-marketing surveillance to identify safety signals.[18]
Quantification of Liver Fat
Hepatic steatosis is a known concern with MTP inhibitors. Non-invasive imaging techniques are preferred for monitoring liver fat content.
-
Magnetic Resonance Imaging (MRI)-based methods:
-
Computed Tomography (CT): CT can be used, but it is less sensitive for mild steatosis and involves ionizing radiation.[19]
-
Liver Biopsy: While the gold standard for assessing liver histology, its invasive nature limits its use for routine monitoring.[19]
Visualizing Key Processes
Signaling Pathway of Enterocyte-Specific MTP Inhibition
Caption: Mechanism of enterocyte-specific MTP inhibition.
Experimental Workflow for Lipid Profile Analysis
Caption: Workflow for assessing lipid profiles in a clinical trial.
References
- 1. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]
- 3. Efficacy and Safety of Lomitapide in Hypercholesterolemia. | Read by QxMD [read.qxmd.com]
- 4. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Lomitapide–a Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipid-lowering effects of lomitapide are unaffected by adjunctive apheresis in patients with homozygous familial hypercholesterolaemia – a post-hoc analysis of a Phase 3, single-arm, open-label trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing general side effects in clinical trials: reference data from the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of PCSK9 Inhibitors Alirocumab and Evolocumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicaid.nv.gov [medicaid.nv.gov]
- 14. Intestine-specific MTP and global ACAT2 deficiency lowers acute cholesterol absorption with chylomicrons and HDLs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. researchgate.net [researchgate.net]
- 17. Are they side effects? Extra-intestinal symptoms reported during clinical trials of IBS may be more severe at baseline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gastrointestinal adverse events associated with semaglutide: A pharmacovigilance study based on FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Safe Disposal of SLX-4090: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling SLX-4090 must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with established laboratory safety standards.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE) and be familiar with the emergency procedures outlined in the Safety Data Sheet (SDS).
Table 1: this compound Hazard and Safety Information
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | GHS09 (Environment) | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | GHS09 (Environment) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||
| P330: Rinse mouth. | ||
| P391: Collect spillage. | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Operational Plan for this compound Disposal
This protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated materials and unused product.
Experimental Protocol: this compound Waste Management
-
Segregation of Waste:
-
Isolate all waste materials contaminated with this compound, including unused compound, empty containers, contaminated PPE (gloves, lab coats), and any labware (e.g., pipette tips, vials).
-
Use designated, clearly labeled, and sealed waste containers for this compound waste.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator[1].
-
-
Waste Collection:
-
For solid waste, carefully place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid waste (e.g., solutions containing this compound), collect it in a sealed, leak-proof container. Do not pour this compound solutions down the drain.
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol, DMSO, depending on solubility and laboratory protocols) and collect the rinsate as hazardous waste.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Ensure the storage area is secure and clearly marked as "Hazardous Waste."
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through an approved and licensed hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the this compound Safety Data Sheet.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.
References
Essential Safety and Logistical Information for Handling SLX-4090
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like SLX-4090 is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of this compound, a novel and potent inhibitor of microsomal triglyceride transfer protein (MTTP).
Chemical and Physical Properties
A clear understanding of the compound's properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₅F₃N₂O₄ | [1][2][3] |
| Molecular Weight | 546.5 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Purity | >98% | [2] |
| IC₅₀ | 6 nM (for enterocytic MTP), 8 nM (for MTTP) | [2][3] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Ethanol: 0.1-1 mg/mL (Slightly soluble) | [3] |
Hazard Identification and GHS Classification
This compound is classified with the following hazards under the Globally Harmonized System (GHS):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning[4]
Precautionary Statements: [4]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:[4]
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used to avoid dust and aerosol formation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Condition | Duration |
| Powder | -20°C | Up to 24 months if the vial is kept tightly sealed.[2] |
| In Solvent | -80°C | 6 months (protect from light).[5] |
| Stock Solutions | -20°C in tightly sealed vials | Up to one month.[2] |
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2] It is recommended to prepare and use solutions on the same day.[2]
Accidental Release and First Aid Measures
In the event of accidental exposure or release, follow these procedures:
| Exposure Route | First Aid Measure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] |
| Skin Contact | Wash skin thoroughly after handling.[4] |
| Eye Contact | Provide an accessible eye wash station.[4] |
| Inhalation | Avoid inhalation. Use only in areas with appropriate exhaust ventilation.[4] |
| Spillage | Collect spillage. Avoid release to the environment.[4] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains, water courses, or the soil.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
